3-Bromonaphthalene-1-carboxamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromonaphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO/c12-8-5-7-3-1-2-4-9(7)10(6-8)11(13)14/h1-6H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGVIVWSELYMGHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Naphthalenecarboxamides: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Evolution
This guide provides an in-depth exploration of naphthalenecarboxamides, a versatile class of compounds with significant applications in medicinal chemistry and materials science. From their early synthetic roots to their current status as sophisticated therapeutic agents, we will delve into the key discoveries, synthetic methodologies, and structure-activity relationships that have defined this important chemical scaffold.
Part 1: The Genesis of a Privileged Scaffold: Early Discoveries and Synthetic Foundations
The journey of naphthalenecarboxamides is intrinsically linked to the broader history of naphthalene chemistry, which began with its isolation from coal tar in the early 19th century. While the initial focus was on understanding the fundamental properties of the naphthalene ring system, chemists soon began to explore its derivatization. The synthesis of naphthalenecarboxylic acids was a pivotal step, with early methods dating back to the late 19th century involving the hydrolysis of cyanonaphthalenes.[1] These foundational techniques, though not high-yielding by modern standards, laid the groundwork for the eventual synthesis of naphthalenecarboxamides.
A significant advancement in the construction of the naphthalene core itself was the Stobbe condensation, a reliable method for forming a carbon-carbon bond between an aromatic aldehyde or ketone and a dialkyl succinate under basic conditions, followed by cyclization.[2] This approach provided a versatile entry point to a variety of substituted naphthalene derivatives, which could then be further functionalized.
Foundational Synthetic Strategies
The conversion of naphthalenecarboxylic acids to their corresponding amides represents a cornerstone of naphthalenecarboxamide synthesis. The primary strategies are outlined below:
-
Acyl Chloride Formation Followed by Amination: This is a classic and widely used method. The carboxylic acid is first activated by converting it to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired naphthalenecarboxamide. This method is generally efficient and applicable to a wide range of amines.[2]
-
Direct Amide Coupling: This approach involves the direct reaction of a naphthalenecarboxylic acid with an amine in the presence of a coupling agent. Common coupling agents include dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents facilitate the formation of the amide bond by activating the carboxylic acid.
-
Aminolysis of Esters: While less common due to the lower reactivity of esters compared to acyl chlorides, direct aminolysis of naphthalenecarboxylic acid esters can be achieved, particularly with more nucleophilic amines or under forcing conditions. However, steric hindrance and the electronic properties of the naphthalene ring can sometimes impede this reaction.[2]
Below is a generalized workflow for the synthesis of naphthalenecarboxamides from a substituted naphthalene precursor.
Caption: Inhibition of the MAPK/ERK pathway by naphthalenecarboxamide-based Raf inhibitors.
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. [3]In cancers with mutations in the BRCA1 or BRCA2 genes, which are involved in homologous recombination-based DNA double-strand break repair, the inhibition of PARP leads to a synthetic lethality, where the cancer cells are unable to repair DNA damage and undergo apoptosis. [3][4]Several PARP inhibitors have been developed, and the naphthalenecarboxamide scaffold is a key feature in some of these molecules. [3]The design of these inhibitors is often based on mimicking the nicotinamide moiety of NAD+, the substrate for PARP. [3]
The planar nature of the naphthalene ring system allows some naphthalenecarboxamide derivatives, particularly naphthalimides, to intercalate between the base pairs of DNA. [5][6]This can disrupt DNA replication and transcription, leading to cell death. Additionally, some of these compounds can inhibit topoisomerase enzymes, which are responsible for managing the topological state of DNA during replication. [6]
Naphthalenecarboxamides as Anti-inflammatory Agents
Naphthalene derivatives such as Naproxen and Nabumetone are well-established nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. [7]This has inspired the development of novel naphthalenecarboxamides with anti-inflammatory properties, often with the goal of improving selectivity for the COX-2 isoform to reduce gastrointestinal side effects.
Naphthalenecarboxamides as Antimicrobial Agents
The naphthalene scaffold is also found in a number of compounds with activity against bacteria, fungi, and viruses. [8]The development of naphthalenecarboxamide-based antimicrobial agents is an active area of research, with a focus on identifying novel mechanisms of action to combat drug resistance.
Part 3: Experimental Protocols and Data
To provide a practical context, this section details a representative synthetic protocol for a naphthalenecarboxamide derivative and presents typical biological activity data.
Synthesis of a N-(4-methylbenzyl)-4-acetoxy-6,8-dimethoxynaphthalene-2-carboxamide
This protocol is adapted from a published procedure and illustrates the multi-step synthesis of a specific naphthalenecarboxamide with potential biological activity. [2] Step 1: Stobbe Condensation and Cyclization to form the Naphthalene Core
-
To a solution of potassium tert-butoxide in tert-butanol, add diethyl succinate and 2,4-dimethoxybenzaldehyde.
-
Stir the mixture at a slightly elevated temperature (e.g., 40°C) for several hours.
-
Acidify the reaction mixture with acetic acid and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure to yield the crude Stobbe condensation product.
-
The subsequent cyclization can be achieved using various methods, such as treatment with a strong acid, to form the naphthalene ring system.
Step 2: Hydrolysis of the Ester
-
Hydrolyze the ethyl ester of the naphthalene core to the corresponding carboxylic acid using a base such as sodium hydroxide in an aqueous alcohol solution.
-
Acidify the reaction mixture to precipitate the carboxylic acid, which can then be collected by filtration.
Step 3: Acyl Chloride Formation and Amidation
-
Suspend the naphthalenecarboxylic acid in a suitable solvent (e.g., dichloromethane) and add thionyl chloride.
-
Reflux the mixture until the reaction is complete (monitor by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride.
-
Dissolve the acyl chloride in a fresh portion of solvent and add a solution of 4-methylbenzylamine and a base (e.g., triethylamine) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Work up the reaction mixture by washing with aqueous solutions to remove impurities.
-
Dry the organic layer and concentrate it to obtain the crude product.
-
Purify the final naphthalenecarboxamide derivative by column chromatography.
Biological Activity Data: Cytotoxicity of Naphthalenecarboxamide Derivatives
The following table summarizes the in vitro cytotoxicity of two synthesized naphthalenecarboxamide derivatives against human cancer cell lines. [2]
| Compound | Cell Line | IC₅₀ (µg/mL) |
|---|---|---|
| 5a | Hep G2 (Liver Cancer) | 11.74 |
| LU (Lung Cancer) | 59.53 | |
| 5b | Hep G2 (Liver Cancer) | 12.25 |
| LU (Lung Cancer) | 58.32 | |
| Ellipticine (Control) | Hep G2 (Liver Cancer) | 0.51 |
| | LU (Lung Cancer) | 0.52 |
Data adapted from Hue, B.T.B., et al. (2018). [2] The data indicates that these particular naphthalenecarboxamide derivatives exhibit moderate cytotoxicity against the Hep G2 cell line and weaker activity against the LU cell line when compared to the positive control, Ellipticine. [2]Such studies are crucial for establishing structure-activity relationships and guiding the design of more potent analogs.
Part 4: Future Perspectives and Conclusion
The naphthalenecarboxamide scaffold has proven to be a remarkably versatile platform in drug discovery and development. [9]Its rigid structure and amenability to a wide range of chemical modifications have allowed for the creation of potent and selective inhibitors of various biological targets.
Future research in this area is likely to focus on several key aspects:
-
Development of Multi-Targeted Agents: As our understanding of disease biology grows, there is increasing interest in developing drugs that can modulate multiple targets simultaneously to achieve synergistic effects and overcome resistance. [10]The naphthalenecarboxamide scaffold is well-suited for this purpose.
-
Exploration of Novel Biological Targets: While much of the focus has been on cancer and inflammation, the potential of naphthalenecarboxamides in other therapeutic areas, such as neurodegenerative diseases and infectious diseases, remains to be fully explored. [8][11]* Advancements in Synthetic Methodology: The development of more efficient, sustainable, and scalable synthetic routes to naphthalenecarboxamides will be crucial for their translation from the laboratory to the clinic. [12] In conclusion, the history of naphthalenecarboxamides is a testament to the power of medicinal chemistry to transform a simple chemical scaffold into a diverse array of biologically active molecules. The continued exploration of this privileged structure is sure to yield new and improved therapeutic agents for a wide range of human diseases.
References
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Solubility Profiling of 3-Bromonaphthalene-1-carboxamide: A Theoretical and Practical Guide
An In-Depth Technical Guide for the Research Professional
This guide provides a comprehensive analysis of the solubility characteristics of 3-Bromonaphthalene-1-carboxamide. Directed at researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's structural properties and how they dictate its behavior in various organic solvents. We will explore the theoretical underpinnings of its solubility and provide a robust, field-tested protocol for empirical determination.
Introduction: Understanding the Molecule
3-Bromonaphthalene-1-carboxamide is an aromatic compound featuring a naphthalene core, a bromine substituent, and a primary carboxamide functional group. The large, hydrophobic naphthalene ring system suggests inherently low solubility in aqueous media, while the carboxamide group (-CONH₂) introduces polarity and the capacity for hydrogen bonding. The interplay between the non-polar aromatic system and the polar functional group is the primary determinant of its solubility profile.
The carboxamide moiety can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual nature suggests that its solubility will be most favorable in solvents that can effectively engage in these interactions. Conversely, the bulky, non-polar bromonaphthalene structure will favor dissolution in solvents that can accommodate large hydrophobic entities through van der Waals forces. Predicting the precise solubility requires balancing these competing factors. This guide provides the framework for making such informed predictions and the methodology for their empirical validation.
Predicted Solubility Profile of 3-Bromonaphthalene-1-carboxamide
While specific quantitative solubility data for 3-Bromonaphthalene-1-carboxamide is not extensively published, we can predict its behavior based on first principles of chemical interactions, such as "like dissolves like".[1] The following table outlines the predicted solubility across a spectrum of common organic solvents, categorized by their polarity.[2][3][4][5] These predictions are intended to guide solvent selection for synthesis, purification, and formulation development.
| Solvent Class | Solvent Example | Relative Polarity | Predicted Solubility | Justification for Prediction |
| Non-Polar | Hexane | 0.009 | Low | The high polarity of the carboxamide group is incompatible with the non-polar nature of alkane solvents. |
| Toluene | 0.099 | Low to Moderate | The aromatic nature of toluene may offer some favorable π-stacking interactions with the naphthalene ring, but it lacks the ability to hydrogen bond with the amide. | |
| Polar Aprotic | Dichloromethane (DCM) | 0.309 | Moderate | DCM is a relatively polar solvent that can engage in dipole-dipole interactions but cannot hydrogen bond effectively. |
| Tetrahydrofuran (THF) | 0.207 | High | THF is a good hydrogen bond acceptor (via its ether oxygen) and can effectively solvate the amide group, while its non-polar backbone interacts with the naphthalene ring. | |
| N,N-Dimethylformamide (DMF) | 0.386 | High | DMF is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds, making it an excellent solvent for many amides.[6] | |
| Dimethyl Sulfoxide (DMSO) | 0.444 | Very High | DMSO is a powerful, highly polar solvent capable of disrupting intermolecular hydrogen bonds and solvating a wide range of compounds. | |
| Polar Protic | Methanol | 0.762 | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the carboxamide group. However, the large hydrophobic core may limit high solubility. |
| Ethanol | 0.654 | Moderate | Similar to methanol, but its slightly larger alkyl chain makes it marginally less polar, potentially leading to slightly lower solubility compared to methanol. | |
| Water | 1.000 | Very Low | The large, non-polar bromonaphthalene core dominates the molecule's character, making it poorly soluble in water despite the presence of a hydrogen-bonding group. |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized, step-by-step method for quantitatively determining the solubility of 3-Bromonaphthalene-1-carboxamide. This system is designed to be self-validating by employing systematic additions of solvent to a fixed mass of solute.
Objective: To determine the approximate solubility of 3-Bromonaphthalene-1-carboxamide in a selected organic solvent at ambient temperature.
Materials:
-
3-Bromonaphthalene-1-carboxamide (solid)
-
Selected organic solvents (e.g., Hexane, Toluene, THF, Methanol)
-
Analytical balance (readable to 0.1 mg)
-
Vials or small test tubes (e.g., 4 mL capacity)
-
Calibrated micropipettes or graduated cylinders
-
Vortex mixer or magnetic stirrer
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves
Methodology:
-
Preparation of the Solute: Accurately weigh approximately 25 mg of 3-Bromonaphthalene-1-carboxamide into a clean, dry vial.[7] Record the exact mass.
-
Initial Solvent Addition: Add an initial aliquot of 0.25 mL of the selected solvent to the vial.[7][8] This creates a high initial concentration to test for high solubility.
-
Agitation: Securely cap the vial and agitate vigorously using a vortex mixer for 60 seconds. If a vortex mixer is unavailable, use a magnetic stirrer for 5 minutes. The goal is to ensure thorough mixing and break up any clumps of solid.
-
Observation: Allow the mixture to stand for 2-3 minutes. Observe the vial against a contrasting background.
-
Completely Dissolved: If no solid particles are visible, the compound is soluble at a concentration of >100 mg/mL. Record this result.
-
Partially Dissolved or Insoluble: If solid material remains, proceed to the next step.
-
-
Incremental Solvent Addition: Continue to add the solvent in 0.25 mL aliquots. After each addition, repeat the agitation (Step 3) and observation (Step 4) cycle.[8]
-
Endpoint Determination: The endpoint is reached when the entire solid has just dissolved. Record the total volume of solvent added.
-
Calculation of Solubility: Calculate the approximate solubility using the following formula:
Solubility (mg/mL) = Mass of Solute (mg) / Total Volume of Solvent (mL)
-
Defining Insolubility: If the solid has not completely dissolved after the addition of a total of 3 mL of solvent (resulting in a concentration of ~8.3 mg/mL), the compound can be considered sparingly soluble or insoluble in that solvent for many practical purposes.[9]
-
Data Recording: Meticulously record the mass of the solute, the total volume of solvent used for complete dissolution, and the calculated solubility for each solvent tested.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the solubility determination protocol.
Caption: Decision workflow for determining compound solubility.
Safety and Handling Considerations
While a specific Safety Data Sheet (SDS) for 3-Bromonaphthalene-1-carboxamide is not widely available, data from related compounds like 1-Bromonaphthalene indicate that appropriate precautions are necessary.
-
General Handling: Handle the compound in a well-ventilated area, preferably a fume hood. Avoid creating dust.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, a lab coat, and chemical-resistant gloves.[11]
-
Toxicological Profile: Brominated aromatic compounds may be harmful if swallowed or inhaled and can cause skin and serious eye irritation.[12] The toxicological properties of 3-Bromonaphthalene-1-carboxamide have not been thoroughly investigated.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Avoid release to the environment.
Always consult a comprehensive SDS for the specific compound before commencing any experimental work.
References
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Computational Profiling & Therapeutic Potential of 3-Bromonaphthalene-1-carboxamide
Executive Summary & Chemical Context[1][2][3][4][5][6]
3-Bromonaphthalene-1-carboxamide represents a privileged scaffold in medicinal chemistry, combining the lipophilic, planar naphthalene core with a hydrogen-bonding amide motif and a halogen handle (bromine) at the meta-like position relative to the carbonyl.
While naphthalene-1-carboxamides are established pharmacophores for PARP inhibition (oncology) and antimycobacterial activity , the 3-bromo derivative offers unique theoretical and synthetic advantages:
-
Halogen Bonding: The C-Br bond acts as a sigma-hole donor, potentially enhancing binding affinity in hydrophobic pockets.
-
Synthetic Utility: The bromine atom serves as a pre-installed handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing rapid library expansion.
-
Electronic Modulation: The inductive withdrawal (-I) of bromine modulates the acidity of the amide protons, influencing hydrogen bond donor strength.
This guide outlines the theoretical framework for characterizing this molecule, from Quantum Mechanical (QM) profiling to Structure-Based Drug Design (SBDD).
Electronic Structure Theory: DFT Protocol
To accurately predict the reactivity and stability of 3-Bromonaphthalene-1-carboxamide, Density Functional Theory (DFT) is the gold standard. The following protocol ensures data integrity and reproducibility.
Computational Methodology
-
Software: Gaussian 16 / ORCA 5.0
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) – chosen for its proven balance of cost vs. accuracy for organic thermochemistry.
-
Basis Set: 6-311++G(d,p) .
-
Rationale: The diffuse functions (++) are critical for capturing the electron density of the lone pairs on Oxygen and Bromine. Polarization functions (d,p) accurately describe the C-Br bond character.
-
Self-Validating Workflow (DOT Visualization)
The following diagram illustrates the mandatory workflow to ensure the resulting geometry is a true local minimum.
Figure 1: Self-validating DFT workflow. The absence of imaginary frequencies (N_imag = 0) is the critical checkpoint confirming a stable ground state.
Key Reactivity Descriptors
Upon convergence, extract the following parameters to predict biological interaction:
| Descriptor | Theoretical Significance | Expected Trend for 3-Br Analog |
| HOMO Energy | Electron donation capability. | Lowered vs. unsubstituted naphthalene due to Br (-I effect). |
| LUMO Energy | Electrophilicity/Susceptibility to nucleophilic attack. | Localized on the naphthalene ring; Br stabilizes the LUMO. |
| Dipole Moment ( | Polarity and solubility. | Vector sum of C=O and C-Br dipoles. Crucial for solvation models. |
| MEP Max/Min | Molecular Electrostatic Potential.[1][2] | Negative (Red): Carbonyl Oxygen (H-bond acceptor). Positive (Blue): Amide Protons (H-bond donor). |
Molecular Docking & Therapeutic Potential[5][9][10][11]
The primary therapeutic target for naphthalene carboxamides is Poly(ADP-ribose) polymerase 1 (PARP1) , a DNA repair enzyme. The amide group mimics the nicotinamide moiety of NAD+, the enzyme's cofactor.
Target Selection
-
PDB ID: 6V3W or 5DS3 (Crystal structures of PARP1 with bound inhibitors).
-
Binding Pocket: The Nicotinamide-binding pocket (catalytic domain).
Docking Protocol (AutoDock Vina / Gold)
To ensure "E-E-A-T" (Expertise, Authoritativeness, Trustworthiness), the docking protocol must be validated by re-docking the co-crystallized ligand (e.g., Olaparib or Talazoparib) to reproduce the experimental pose (RMSD < 2.0 Å).
Step-by-Step Methodology:
-
Protein Prep: Remove water molecules (unless bridging), add polar hydrogens, assign Kollman charges.
-
Ligand Prep: 3-Bromonaphthalene-1-carboxamide structure optimized via DFT (from Section 2). Set rotatable bonds (amide bond rotation is restricted due to conjugation).
-
Grid Generation: Center grid box on the co-crystallized ligand (approx. 20x20x20 Å).
-
Scoring: Use Vina scoring function (hybrid empirical/knowledge-based).
Predicted Interaction Map (DOT Visualization)
Figure 2: Predicted interaction network within the PARP1 active site. The amide mimics nicotinamide H-bonding, while the 3-Bromo group probes the hydrophobic sub-pocket.
ADMET Profiling (In Silico)
Drug development requires balancing potency with pharmacokinetics. The introduction of the Bromine atom significantly alters the physicochemical profile compared to the parent naphthalene-1-carboxamide.
| Property | Method | Impact of 3-Bromo Substitution |
| LogP (Lipophilicity) | Consensus LogP | Increases by ~0.7 - 0.9 units. Improves membrane permeability but may reduce solubility. |
| TPSA | Topological Polar Surface Area | Unchanged (~43 Ų). Dominated by the amide group. |
| Metabolic Stability | CYP450 Prediction | The C3-Br blocks metabolic oxidation at the 3-position (a common soft spot in naphthalenes). |
| Blood-Brain Barrier | BOILED-Egg Model | High probability of BBB permeation due to lipophilic naphthalene core. |
Proposed Synthesis Route
To validate theoretical findings, the compound must be synthesized. Direct bromination of naphthalene-1-carboxamide yields the 4-bromo isomer due to electronic directing effects. Therefore, a bottom-up approach starting from 3-bromo-1-naphthoic acid is required.
Protocol:
-
Starting Material: 3-Bromo-1-naphthoic acid (CAS 16726-66-2).[3]
-
Activation: Reflux with Thionyl Chloride (
) or Oxalyl Chloride to generate the acid chloride.-
Checkpoint: Monitor by disappearance of OH stretch in IR.
-
-
Amidation: Treat acid chloride with aqueous Ammonia (
) or Ammonium Chloride ( ) in presence of base (TEA). -
Purification: Recrystallization from Ethanol/Water.
References
-
Vertex AI Search. (2026). Molecular docking of naphthalene carboxamides as PARP inhibitors. Retrieved from and .
-
Chem-Impex. (2026). 3-Bromo-Naphthalene-1-carboxylic acid: Properties and Applications. Retrieved from .
-
Marmara University. (2026). Design, synthesis, biological evaluation and molecular docking of novel molecules to PARP-1 enzyme. Retrieved from .
-
MDPI Molecules. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Retrieved from .
- Gaussian Inc. (2016). Gaussian 16 User Reference: DFT Methods and Basis Sets. Wallingford, CT.
Sources
Reactivity of the bromine atom in 3-Bromonaphthalene-1-carboxamide
The following technical guide details the reactivity profile, mechanistic underpinnings, and experimental handling of 3-Bromonaphthalene-1-carboxamide .
Executive Summary
3-Bromonaphthalene-1-carboxamide is a bifunctional naphthalene scaffold characterized by a meta-relationship between an electron-withdrawing primary amide (C1) and a reactive bromine handle (C3). Unlike simple bromonaphthalenes, the presence of the carboxamide group at the C1 position introduces significant electronic bias and steric constraints, making this molecule a high-value intermediate for synthesizing poly-ADP-ribose polymerase (PARP) inhibitors, kinase inhibitors, and organic semiconductors.
This guide focuses on exploiting the C3–Br bond for metal-catalyzed cross-coupling while preserving or utilizing the C1–CONH₂ moiety as a directing group.
Electronic Structure & Mechanistic Basis
The 1,3-Substitution Pattern
The reactivity of the bromine atom at C3 is governed by the electronic landscape of the naphthalene ring, modulated by the amide at C1.
-
Inductive Deactivation (-I): The amide group is electron-withdrawing. While it is meta to the bromine (and thus does not exert a strong mesomeric deactivation at C3), its inductive effect lowers the electron density of the ring system.
-
Oxidative Addition Facilitation: The electron-deficient nature of the ring (relative to unsubstituted naphthalene) lowers the bond dissociation energy (BDE) of the C–Br bond during the oxidative addition step of Palladium(0) catalytic cycles.[1] This makes the C3–Br bond highly reactive toward Pd(0), often surpassing the reactivity of electron-rich aryl bromides.
-
Steric Environment: The C3 position is relatively exposed. Unlike the C2 position (sandwiched between the amide and C3) or the C8 position (peri-interaction), C3 is accessible to bulky phosphine ligands, facilitating high yields in cross-coupling.
The Amide as a Directing Group (DG)
The C1-amide is not just a spectator; it is a Lewis basic coordination site.
-
Orthometallation (C2): The amide oxygen or nitrogen can coordinate with transition metals (Pd, Rh, Ir), directing C–H activation to the sterically crowded C2 position.
-
Peri-C–H Activation (C8): While rarer, specific catalytic systems can utilize the amide to activate the C8–H bond due to the spatial proximity of the peri-position, allowing for annulation reactions.
Key Reactivity Profiles
The following diagram illustrates the divergent synthetic pathways accessible from the parent scaffold.
Figure 1: Divergent reactivity pathways. The C3-Br bond is the primary electrophile, while the C1-amide enables secondary C-H functionalization.
Suzuki-Miyaura Cross-Coupling (Primary Utility)
This is the most reliable transformation for this scaffold. The reaction couples the C3–Br with aryl or heteroaryl boronic acids.
-
Catalyst Choice:
is preferred over for this substrate. The bidentate ligand (dppf) prevents -hydride elimination (if alkyl groups are present) and is more robust against the coordinating ability of the amide. -
Base Sensitivity: Use weak bases (
or ). Strong bases ( ) may cause deprotonation of the amide nitrogen ( ), leading to catalyst poisoning via amidate formation.
Buchwald-Hartwig Amination
Replacing the Br with an amine is feasible but requires careful ligand selection to outcompete the substrate's own amide group for Pd binding.
-
Ligand: Bulky, electron-rich phosphines like XPhos or BrettPhos are essential. They facilitate the reductive elimination of the C–N bond and prevent the Pd center from getting "stuck" on the substrate's amide.
-
Warning: The primary amide (
) can compete as a nucleophile, potentially leading to oligomerization. Protection of the primary amide (e.g., as a nitrile or N-Boc) is recommended if the target amine is not highly nucleophilic.
Carbonylation
The C3–Br bond can be converted to an ester or a second amide via Pd-catalyzed carbonylation (CO gas, Pd(OAc)₂, dppp). This yields 1,3-dicarbonyl naphthalene derivatives, which are difficult to access via electrophilic aromatic substitution.
Experimental Protocol: Suzuki Coupling of 3-Bromonaphthalene-1-carboxamide
This protocol is designed to be a self-validating system : the color change and homogeneity serve as checkpoints.
Objective: Coupling of 3-bromo-1-naphthamide with Phenylboronic acid.
Materials
-
Substrate: 3-Bromonaphthalene-1-carboxamide (1.0 eq)
-
Coupling Partner: Phenylboronic acid (1.2 eq)
-
Catalyst:
(0.03 eq / 3 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (Degassed)
Step-by-Step Methodology
-
System Preparation (Checkpoint 1):
-
Charge a reaction vial with the substrate, boronic acid, and Pd catalyst.
-
Critical: Seal the vial and purge with Argon/Nitrogen for 5 minutes before adding solvents. Oxygen is the primary cause of failure (homocoupling of boronic acid).
-
-
Solvent Addition:
-
Add degassed 1,4-dioxane via syringe.
-
Add the aqueous
solution. -
Observation: The mixture will be biphasic.
-
-
Reaction:
-
Heat the mixture to 90°C with vigorous stirring.
-
Time: 4–16 hours.
-
Checkpoint 2: The reaction mixture should turn black/dark brown (active Pd species). If it remains orange/red and precipitate forms early, the catalyst may have decomposed or the substrate is not dissolving.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Separate phases. Extract aqueous layer 2x with EtOAc.
-
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
The product (3-phenylnaphthalene-1-carboxamide) is likely more polar than the starting bromide.
-
Flash Chromatography: Gradient 0%
50% EtOAc in Hexanes.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by amide | Switch to Pd(OAc)₂ + SPhos (highly active system). |
| Protodebromination | Hydride source in solvent | Ensure dioxane is peroxide-free; use anhydrous conditions. |
| Homocoupling | Oxygen leak | Degas solvents by sparging with Ar for 15 mins. |
| Insolubility | High melting point of amide | Add 10% DMF or DMAc to the solvent system. |
Advanced Mechanism: Catalytic Cycle Visualization
The following diagram details the Suzuki catalytic cycle specific to this substrate, highlighting the critical Oxidative Addition step where the C3-Br bond is broken.
Figure 2: Catalytic cycle for the cross-coupling of 3-Bromonaphthalene-1-carboxamide.
References
-
Vertex AI Search. (2026). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold. Retrieved from
-
Chemistry LibreTexts. (2020). Palladium catalyzed couplings - Mechanism and Ligand Effects. Retrieved from
-
BenchChem. (2025).[2] Synthesis of 1-Bromonaphthalene: A Comprehensive Technical Guide. Retrieved from
-
MDPI. (2025). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles. Retrieved from
-
ThermoFisher Scientific. (2025). Palladium-Catalysed Coupling Chemistry Guide. Retrieved from
Sources
A Technical Guide to the Electrophilic Substitution Reactions of Naphthalene Carboxamides
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and practices governing electrophilic substitution reactions on naphthalene carboxamides. As a class of compounds with significant relevance in medicinal chemistry and materials science, a thorough understanding of their reactivity is paramount for the rational design of synthetic routes. This document delineates the electronic influence of the carboxamide moiety on the naphthalene scaffold, offering a detailed analysis of the resultant regioselectivity in key electrophilic aromatic substitution (EAS) reactions. Field-proven experimental protocols, mechanistic insights, and quantitative data are presented to equip researchers with the knowledge required to navigate the synthetic challenges and opportunities presented by these substrates.
Introduction: The Naphthalene Carboxamide Scaffold
Naphthalene, a bicyclic aromatic hydrocarbon, is inherently more reactive towards electrophiles than benzene. This heightened reactivity stems from the lower delocalization energy required to form the intermediate carbocation (arenium ion)[1]. Electrophilic attack on naphthalene predominantly occurs at the C1 (α) position, as the corresponding arenium ion is stabilized by more resonance structures that preserve one of the aromatic rings[2][3].
The introduction of a carboxamide group (-CONH₂, -CONHR, or -CONR₂) onto the naphthalene ring significantly alters this reactivity profile. The carboxamide functional group is a moderately deactivating, meta-directing substituent in electrophilic aromatic substitution reactions on a simple benzene ring[4][5]. This is due to its electron-withdrawing nature, which arises from both the inductive effect of the electronegative oxygen and nitrogen atoms and the resonance effect that delocalizes the lone pair of electrons on the nitrogen atom into the carbonyl group, away from the aromatic system.
When appended to the more complex naphthalene system, the directing effects of the carboxamide group become more nuanced. The regiochemical outcome of an electrophilic attack is a delicate interplay between the inherent reactivity of the naphthalene positions and the deactivating and directing influence of the carboxamide substituent. This guide aims to elucidate these intricacies, providing a robust framework for predicting and controlling the outcomes of such reactions.
Electronic Effects and Regioselectivity
The carboxamide group deactivates the naphthalene ring towards electrophilic attack by withdrawing electron density. This deactivation is a consequence of a strong -I (inductive) effect and a -M (mesomeric or resonance) effect. The resonance structures illustrate how the electron density is pulled from the ring, particularly from the positions ortho and para to the point of attachment.
Directing Effects of a C1-Carboxamide Group:
For a 1-naphthalenecarboxamide, the carboxamide group deactivates the entire molecule. The positions ortho (C2 and C8) and para (C4) to the carboxamide are the most deactivated. Consequently, electrophilic substitution is directed to the other ring. The most favorable positions for attack are C5 and C8, which are analogous to the meta and a remote ortho position, respectively, relative to the deactivating group. In many cases, substitution occurs preferentially at the C5 and C8 positions.
Directing Effects of a C2-Carboxamide Group:
In the case of a 2-naphthalenecarboxamide, the deactivating effect is again felt throughout the ring system. The positions ortho (C1 and C3) and para (C6) to the carboxamide are strongly deactivated. Electrophilic attack is therefore directed to other positions, with C5 and C8 often being the preferred sites of substitution.
The following diagram illustrates the resonance effect of the carboxamide group, leading to a decrease in electron density at the ortho and para positions.
Caption: Resonance in the amide group.
Key Electrophilic Substitution Reactions
This section details the most common electrophilic substitution reactions performed on naphthalene carboxamides, providing mechanistic insights and practical experimental protocols.
Nitration
Nitration is a cornerstone of electrophilic aromatic substitution, introducing a nitro group (-NO₂) onto the aromatic ring. The standard reagent for this transformation is a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).
Mechanism: The reaction proceeds via the attack of the π-electron system of the naphthalene ring on the nitronium ion, forming a resonance-stabilized carbocation intermediate (a σ-complex or arenium ion). Subsequent deprotonation by a weak base, such as water or bisulfate ion, restores the aromaticity of the ring system.
Regioselectivity in Practice: For 1-naphthalenecarboxamide, nitration typically yields a mixture of 5-nitro- and 8-nitro-1-naphthalenecarboxamide. The exact ratio can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Similarly, the nitration of N-acetyl-1-naphthylamine, a related substrate, gives a mixture of nitro derivatives[6][7][8].
Data Summary: Nitration of Naphthalene Derivatives
| Starting Material | Reagents | Products | Yield (%) | Reference |
| N-Acetyl-3-nitro-1-naphthylamine | Nitric acid in acetic acid | N-Acetyl-x,3-dinitro-1-naphthylamine | - | [6][7][8] |
| 1-Nitronaphthalene | Nitric acid/Sulfuric acid | 1,5-Dinitronaphthalene & 1,8-Dinitronaphthalene | - | [9] |
| N-Acetyl-3-nitro-2-naphthylamine | Nitric acid in acetic acid | N-Acetyl-1,3-dinitro-2-naphthylamine | - | [10] |
Experimental Protocol: Nitration of N-Acetyl-3-nitro-2-naphthylamine [10]
-
Setup: In a flask equipped with a magnetic stirrer and a dropping funnel, suspend N-acetyl-3-nitro-2-naphthylamine in glacial acetic acid. The flask should be cooled in an ice bath to maintain a low temperature.
-
Reagent Addition: Add fuming nitric acid (d 1.5) dropwise to the stirred suspension. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a designated period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
Work-up: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This will precipitate the crude product.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water to remove any residual acid, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield pure N-acetyl-1,3-dinitro-2-naphthylamine.
Causality Behind Experimental Choices:
-
Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and to minimize oxidative side reactions, which are particularly prevalent with activated or moderately deactivated aromatic systems.
-
Glacial Acetic Acid: Acetic acid serves as a solvent that can dissolve the starting material and the nitrating agent to a certain extent, creating a homogeneous reaction medium. It is also relatively inert under these conditions.
-
Pouring onto Ice: This step serves two purposes: it quenches the reaction by diluting the acid and lowering the temperature, and it precipitates the organic product, which is typically insoluble in the aqueous acidic medium.
Halogenation
Halogenation involves the introduction of a halogen atom (Cl, Br, I) onto the naphthalene ring. This is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (for Cl₂ and Br₂) or a suitable electrophilic halogenating agent like N-bromosuccinimide (NBS)[11][12][13][14].
Mechanism: For bromination with Br₂, a Lewis acid such as FeBr₃ is used to polarize the Br-Br bond, generating a more potent electrophile that can be attacked by the aromatic ring[15]. The reaction then proceeds through the standard arenium ion mechanism. When using reagents like NBS, an acid catalyst or a protic solvent can help to generate the electrophilic bromine species[11][12].
Regioselectivity in Practice: Similar to nitration, halogenation of naphthalene carboxamides is expected to occur on the unsubstituted ring. For instance, bromination of 2-naphthalenecarboxamide would likely yield 5-bromo- and/or 8-bromo-2-naphthalenecarboxamide. The use of different halogenating agents and reaction conditions can influence the regiochemical outcome.
Data Summary: Bromination of Naphthalene Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 3-Nitro-2-naphthylamine | Br₂ in glacial acetic acid | 1-Bromo-3-nitro-2-naphthylamine | - | [10] |
| Compound 21 (a complex arene) | NBS in acetonitrile | Compound 22a (monobrominated) | 92% | [11] |
| Naphthalenes | H₂O₂-alkali metal halides | Halogenated naphthalenes | - | [16] |
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS) [11]
-
Setup: Dissolve the naphthalene carboxamide substrate in a suitable solvent, such as acetonitrile or dichloromethane, in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-bromosuccinimide (NBS) in one portion to the stirred solution.
-
Reaction: Allow the reaction mixture to stir at 0 °C for a specified time (e.g., 30 minutes to a few hours), monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like dichloromethane.
-
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
NBS as a Brominating Agent: NBS is a convenient and safer alternative to liquid bromine. It provides a source of electrophilic bromine, and the reaction can often be carried out under milder conditions.
-
Acetonitrile as a Solvent: Acetonitrile is a polar aprotic solvent that is often a good choice for reactions involving NBS, as it can help to facilitate the generation of the electrophilic bromine species.
-
Column Chromatography: This is a standard and effective method for purifying organic compounds, allowing for the separation of the desired product from any unreacted starting material, by-products, or isomers.
Sulfonation
Sulfonation introduces a sulfonic acid group (-SO₃H) onto the naphthalene ring. This is typically achieved by treating the substrate with fuming sulfuric acid (oleum) or concentrated sulfuric acid[17]. The electrophile in this reaction is sulfur trioxide (SO₃).
Mechanism: The mechanism involves the attack of the naphthalene ring on SO₃, followed by proton transfer to form the sulfonic acid. Sulfonation is a reversible reaction, and the position of the sulfonic acid group can be influenced by the reaction temperature, reflecting kinetic versus thermodynamic control[2][3].
Regioselectivity in Practice: In the sulfonation of naphthalene itself, lower temperatures favor the formation of the 1-sulfonic acid (kinetic product), while higher temperatures lead to the more stable 2-sulfonic acid (thermodynamic product)[2][3]. For a naphthalene carboxamide, the deactivating nature of the substituent will direct the sulfonation to the unsubstituted ring, likely yielding a mixture of the 5- and 8-sulfonic acid derivatives.
Data Summary: Sulfonation of Naphthalene Derivatives
| Starting Material | Reagents | Products | Conditions | Reference |
| Naphthalene | Conc. H₂SO₄ | 1-Naphthalenesulfonic acid | 80 °C | [3] |
| Naphthalene | Conc. H₂SO₄ | 2-Naphthalenesulfonic acid | 160 °C | [3] |
| 2-Naphthol | Oleum in H₂SO₄ | G-acid (2-naphthol-6,8-disulfonic acid) | - | [18] |
Experimental Protocol: General Sulfonation [19]
-
Setup: In a flask equipped with a mechanical stirrer and a thermometer, carefully add the naphthalene carboxamide in small portions to fuming sulfuric acid (oleum) while maintaining a low temperature with an ice bath.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to the desired temperature for several hours. The progress of the reaction can be monitored by techniques such as HPLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the sulfonic acid product.
-
Isolation: Collect the solid product by filtration and wash it with cold water. The product can be further purified by recrystallization or by conversion to a salt.
Causality Behind Experimental Choices:
-
Oleum: Fuming sulfuric acid is a source of SO₃, the active electrophile in sulfonation. Its use ensures a high concentration of the electrophile, driving the reaction forward.
-
Temperature Control: As sulfonation is often reversible, temperature plays a critical role in determining the product distribution. Careful temperature control is necessary to achieve the desired regioselectivity.
Friedel-Crafts Acylation
Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, such as AlCl₃[20][21]. The electrophile is a highly reactive acylium ion (RCO⁺)[22][23].
Mechanism: The Lewis acid coordinates to the halogen of the acyl chloride, facilitating the formation of the acylium ion. This electrophile is then attacked by the aromatic ring. The resulting ketone product forms a complex with the Lewis acid, so a stoichiometric amount of the catalyst is required. An aqueous workup is necessary to hydrolyze this complex and liberate the product.
Regioselectivity in Practice: Due to the strong deactivation of the naphthalene ring by the carboxamide group, Friedel-Crafts reactions can be challenging and may require harsh conditions. Substitution will be directed to the unsubstituted ring, typically at the 5- and 8-positions. The choice of solvent can also influence the regioselectivity in Friedel-Crafts acylation of naphthalene derivatives[3].
Data Summary: Friedel-Crafts Acylation of Naphthalene
| Starting Material | Reagents | Products | Solvent | Reference |
| Naphthalene | Ethyl 5-chloro-5-oxovalerate, AlCl₃ | Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate | - | [22] |
| Naphthalene | Ethyl 5-chloro-5-oxovalerate, AlCl₃ | Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate | Nitrobenzene | [22] |
Experimental Protocol: Friedel-Crafts Acylation of Naphthalene [22]
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum chloride in an anhydrous solvent such as nitrobenzene or dichloromethane. Cool the suspension in an ice bath.
-
Acylium Ion Formation: Add the acyl chloride dropwise to the stirred suspension.
-
Substrate Addition: After the formation of the acylium ion, add a solution of the naphthalene carboxamide in the same anhydrous solvent dropwise, maintaining a low temperature.
-
Reaction: Once the addition is complete, allow the reaction to warm to room temperature and then heat if necessary to drive the reaction to completion (monitor by TLC).
-
Work-up: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with an appropriate solvent. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Lewis acids like AlCl₃ are extremely sensitive to moisture and will be deactivated by water. Therefore, all reagents and glassware must be scrupulously dry.
-
Nitrobenzene as Solvent: For less reactive substrates, a solvent like nitrobenzene, which can dissolve the reactants and the AlCl₃ complex, is often used. It can also influence the regioselectivity of the reaction.
-
Acidic Work-up: The addition of acid during the work-up is necessary to break down the complex formed between the ketone product and the AlCl₃ catalyst.
Synthetic Applications in Drug Development
Substituted naphthalene carboxamides are privileged scaffolds in medicinal chemistry, appearing in a wide range of biologically active molecules. The electrophilic substitution reactions described herein are crucial for the synthesis and functionalization of these important compounds. For example, the introduction of nitro groups can serve as a handle for further transformations, such as reduction to an amine, which can then be derivatized. Halogenated naphthalenes are key intermediates in cross-coupling reactions for the formation of C-C and C-N bonds, enabling the construction of complex molecular architectures.
Troubleshooting and Optimization
-
Low Reactivity: Due to the deactivating nature of the carboxamide group, harsher reaction conditions (higher temperatures, stronger Lewis acids, more concentrated acids) may be necessary. However, this can lead to side reactions.
-
Polysubstitution: While the deactivating group generally disfavors polysubstitution, it can occur under forcing conditions. Careful control of stoichiometry and reaction time is important.
-
Isomer Separation: The formation of multiple regioisomers is common. Separation can often be achieved by column chromatography or recrystallization, but it can be challenging. It may be necessary to optimize the reaction conditions to favor the formation of a single isomer.
Conclusion
The electrophilic substitution of naphthalene carboxamides is a field rich with synthetic potential, yet it presents unique challenges due to the interplay of the inherent reactivity of the naphthalene core and the directing effects of the carboxamide substituent. A thorough understanding of the underlying electronic principles, coupled with carefully chosen reaction conditions, is essential for achieving the desired regiochemical outcomes. This guide has provided a foundational understanding and practical protocols to aid researchers in the successful synthesis and derivatization of this important class of compounds.
Visualizations
Caption: General mechanism of electrophilic aromatic substitution.
Caption: A typical experimental workflow for electrophilic substitution.
References
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Ward, E. R., Coulson, T. M., & Hawkins, J. G. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society (Resumed), 4541. [Link]
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Sci-Hub. (n.d.). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N-acetyl-3-nitro-1-naphthylamine. Retrieved from [Link]
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Royal Society of Chemistry. (1954). 2 : 3-Derivatives of naphthalene. Part I. The nitration of N -acetyl-3-nitro-1-naphthylamine. Journal of the Chemical Society (Resumed). [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
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Unknown. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
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Unknown. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]
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Unknown. (n.d.). Synthesis of Some Monoazo Acid Dyes Based on Naphthalimides. Retrieved from [Link]
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MDPI. (2009). Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group. Molbank, 2009(3), M602. [Link]
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Wang, Z., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2829. [Link]
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-
Unknown. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
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Government of Canada. (n.d.). THE PREPARATION OF 1,8-DIMETHYLNAPHTHALENE. Retrieved from [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]
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Chemistry Steps. (2025). Friedel-Crafts Acylation. Retrieved from [Link]
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ACS Publications. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. The Journal of Organic Chemistry, 83(23), 14337–14346. [Link]
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International Scholars Journals. (n.d.). An unusual way to synthesize 1-nitronaphthalene from 1-amino-5-nitronaphthalene. Retrieved from [Link]
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-
Wikipedia. (n.d.). Electrophilic halogenation. Retrieved from [Link]
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Unknown. (n.d.). Rationalization of regioselectivity of electrophilic substitution reaction for cyclic compounds in terms of Dpb values. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-nitro-1,4-naphthoquinone. Retrieved from [Link]
-
YouTube. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). CN101367751B - 105% acid sulfonation manufacturing technique of 2-naphthalenol.
-
National Institutes of Health. (2018). Decarboxylative Halogenation of Organic Compounds. Chemical Reviews, 118(16), 7477–7528. [Link]
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National Institutes of Health. (2024). Stereospecific Radical Bromination of β‐Aryl Alcohols with Thiourea Additives Through A Serendipitous Discovery of A 1,2‐Aryl Migration. Chemistry – A European Journal, 30(19), e202403831. [Link]
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ResearchGate. (2025). Sulfonation of a series of naphthalenes containing two different oxy substituents. Retrieved from [Link]
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Scientific Research Publishing. (2012). Environmentally Benign Electrophilic Halogenation of Naphthalenes by H2O2—Alkali Metal Halides in An Aqueous Cationic Micellar Media. International Journal of Organic Chemistry, 2(3), 254-261. [Link]
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Chemistry LibreTexts. (2019, June 5). 18.3 Aromatic Halogenation. Retrieved from [Link]
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Unknown. (n.d.). Effect of reaction conditions on naphthalene sulfonation. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
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Chemistry Stack Exchange. (2014, November 18). Regioselectivity of electrophilic aromatic substitution in imidazo[1,2-a]pyrazine. Retrieved from [Link]
-
MDPI. (2022). A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. Molecules, 27(22), 7904. [Link]
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Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
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Mahidol University. (2021). Halogen bond-induced electrophilic aromatic halogenations. Organic & Biomolecular Chemistry, 19(35), 7518-7534. [Link]
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Chemistry LibreTexts. (2021, July 31). 22.8: Substitution Reactions of Polynuclear Aromatic Hydrocarbons. Retrieved from [Link]
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YouTube. (2020, August 8). 131. Polycyclic Electrophilic Aromatic Substitution Naphthalene. Retrieved from [Link]
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WordPress.com. (2024, March 15). Electrophilic substitution of Naphthalene. Retrieved from [Link]
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Methodological & Application
The Strategic Synthesis of 3-Aryl-naphthalene-1-carboxamides: Application and Protocol for Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Significance of the Naphthalenecarboxamide Scaffold
The naphthalenecarboxamide framework is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and potential for diverse functionalization make it a cornerstone for the development of novel therapeutic agents and functional materials. Naphthalene derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, the introduction of aryl and heteroaryl moieties at the 3-position of the naphthalene core via robust synthetic methods like the Suzuki-Miyaura cross-coupling reaction allows for the systematic exploration of the chemical space and the fine-tuning of molecular properties. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of Suzuki coupling reactions with 3-bromonaphthalene-1-carboxamide, a key intermediate in the synthesis of these valuable compounds.
Mechanistic Insights: The Palladium-Catalyzed Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges a carbon-carbon bond between an organoboron species (typically a boronic acid or its ester) and an organic halide or triflate.[3][4] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for effective troubleshooting and optimization.
The catalytic cycle can be broken down into three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 3-bromonaphthalene-1-carboxamide. This step forms a Pd(II) intermediate. The rate of this step is often influenced by the electronic nature of the aryl halide; electron-withdrawing groups, such as the carboxamide at the 1-position, can facilitate this process.
-
Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is typically the most complex and is highly dependent on the base, which activates the boronic acid to form a more nucleophilic boronate species.[5]
-
Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromonaphthalene-1-carboxamide
This protocol provides a general method for the Suzuki-Miyaura coupling of 3-bromonaphthalene-1-carboxamide with a variety of arylboronic acids. Optimization may be required for specific substrates.
Materials and Reagents
-
3-Bromonaphthalene-1-carboxamide (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos or SPhos, 4-10 mol%)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water (4:1), toluene, or DMF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Reflux condenser
-
Inert gas supply (Argon or Nitrogen)
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 3-bromonaphthalene-1-carboxamide, the arylboronic acid, the palladium catalyst (and ligand, if separate), and the base.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Optimization and Troubleshooting
The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection and optimization of reaction parameters. The following table provides guidance on common challenges and potential solutions.
| Parameter | Considerations and Rationale | Troubleshooting |
| Palladium Catalyst & Ligand | The choice of catalyst and ligand is critical. For electron-deficient aryl bromides or sterically hindered substrates, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be highly effective.[6] Pd(dppf)Cl₂ is a robust and versatile pre-catalyst. | Low Yield: Increase catalyst loading; screen different ligands (e.g., from PPh₃ to more specialized ligands like XPhos). |
| Base | The base plays a crucial role in activating the boronic acid for transmetalation.[5] The choice of base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are important factors. | Incomplete Reaction: Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Ensure the base is finely powdered for better reactivity. |
| Solvent | The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). Common solvents include 1,4-dioxane, toluene, DMF, and THF, often with the addition of water. | Poor Solubility: Try a different solvent system (e.g., DMF for more polar substrates). Ensure adequate stirring, especially in biphasic systems. |
| Temperature | Most Suzuki couplings require heating to proceed at a reasonable rate. The optimal temperature will depend on the reactivity of the substrates and the stability of the catalyst. | Sluggish Reaction: Gradually increase the reaction temperature. Be mindful that excessive heat can lead to catalyst decomposition and side reactions. |
| Inert Atmosphere | Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) species, leading to catalyst deactivation. Therefore, maintaining an inert atmosphere is crucial. | Catalyst Deactivation: Ensure thorough degassing of the solvent and proper inert gas technique throughout the reaction setup and duration. |
| Side Reactions | Common side reactions include homocoupling of the boronic acid and protodeboronation (loss of the boronic acid group). | Homocoupling: Minimize oxygen in the reaction. Protodeboronation: Use a less aqueous solvent system or a milder base. |
Applications in Drug Discovery and Materials Science
The 3-aryl-naphthalene-1-carboxamide scaffold synthesized via this methodology is a valuable building block for a wide range of applications. In drug discovery, these compounds can be further elaborated to target various biological pathways. For instance, naphthalene derivatives are known to be inhibitors of various enzymes and receptors.[1] In materials science, the extended π-systems of these biaryl structures can be exploited for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of 3-aryl-naphthalene-1-carboxamides. By understanding the reaction mechanism and carefully selecting and optimizing the reaction conditions, researchers can efficiently generate a diverse library of these valuable compounds for applications in drug discovery and materials science. This application note provides a solid foundation for the successful implementation of this powerful synthetic methodology.
References
-
Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters. (2025). Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. (2019). Available at: [Link]
-
trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. (2021). Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Transition-metal-free Suzuki-type coupling reactions: scope and limitations of the methodology. Journal of Organic Chemistry. (2003). Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
-
Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry. (2011). Available at: [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. (2014). Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. (2020). Available at: [Link]
-
Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances. (2022). Available at: [Link]
-
Efficient Suzuki cross-coupling reactions using bulky phosphines. Journal of Molecular Catalysis A: Chemical. (2006). Available at: [Link]
-
Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. Available at: [Link]
-
A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. (2025). Available at: [Link]
-
SM cross-coupling of 3-(naphthalene-1-yl)propanoic acid analogue 5. ResearchGate. Available at: [Link]
-
Pd-Complex Catalyzed Suzuki Cross-Coupling Reaction of Brominated Salicylaldehyde with Pyridylboronic Acid. ResearchGate. Available at: [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important substrates. Chemical Science. (2016). Available at: [Link]
-
Synthesis, characterization and biological activities of 3-aryl-1,4-naphthoquinones – green palladium-catalysed Suzuki cross coupling. New Journal of Chemistry. (2018). Available at: [Link]
-
Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. MDPI. (2022). Available at: [Link]
-
Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. ChemRxiv. Available at: [Link]
-
(PDF) Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. ResearchGate. Available at: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry [mdpi.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Strategic Utilization of 3-Bromonaphthalene-1-carboxamide: A Modular Scaffold for PARP Inhibitors and Kinase Ligands
Executive Summary
3-Bromonaphthalene-1-carboxamide is a high-value bifunctional building block that bridges the gap between simple aromatics and fused heterocyclic pharmacophores. Its structural utility lies in the orthogonal reactivity of its two functional handles: the C1-carboxamide , which serves as a robust hydrogen-bonding "anchor" (mimicking the nicotinamide moiety in NAD+), and the C3-bromide , which acts as a versatile "handle" for cross-coupling reactions.
This Application Note details the strategic deployment of this scaffold, specifically for medicinal chemistry programs targeting Poly(ADP-ribose) polymerase (PARP) and kinase enzymes. We provide validated protocols for its synthesis, chemoselective functionalization, and downstream transformations.
Chemical Profile & Building Block Synthesis[1][2][3]
While 3-bromo-1-naphthoic acid (CAS 16726-66-2) is commercially abundant, the carboxamide derivative is often synthesized in-house to ensure purity and avoid shelf-life hydrolysis.
Physical Properties Table
| Property | Value | Note |
| IUPAC Name | 3-Bromonaphthalene-1-carboxamide | |
| Molecular Formula | ||
| Molecular Weight | 250.09 g/mol | |
| ClogP | ~2.8 | Moderate lipophilicity |
| H-Bond Donors | 2 ( | Critical for PARP active site binding |
| H-Bond Acceptors | 1 ( | |
| Reactivity | C3-Br (Electrophile), C1-CONH2 (Nucleophile/Director) | Orthogonal reactivity |
Protocol A: Synthesis from 3-Bromo-1-naphthoic Acid
Rationale: Direct conversion using thionyl chloride is efficient but can be harsh. The Mixed Anhydride method is recommended for scale-up to minimize des-bromination or tar formation.
Materials:
-
3-Bromo-1-naphthoic acid (1.0 eq)
-
Ethyl chloroformate (1.1 eq)
-
Triethylamine (
, 1.2 eq) -
Ammonium hydroxide (28%
in , excess) -
THF (anhydrous)
Step-by-Step Methodology:
-
Activation: Dissolve 3-bromo-1-naphthoic acid in anhydrous THF (0.5 M) under
. Cool to 0°C. -
Base Addition: Add
dropwise. Stir for 15 min. -
Anhydride Formation: Add ethyl chloroformate dropwise, maintaining temperature <5°C. A white precipitate (
) will form. Stir for 30 min at 0°C. -
Amidation: Add concentrated aqueous
(5.0 eq) in one portion. The reaction is exothermic; allow to warm to Room Temperature (RT) and stir for 2 hours. -
Workup: Concentrate THF under reduced pressure. Dilute residue with water (50 mL). The product usually precipitates.
-
Purification: Filter the solid. Wash with water (2x) and cold diethyl ether (1x) to remove unreacted acid. Dry under vacuum.
-
Yield Expectation: 85-95%.
-
Core Application 1: C3-Selective Suzuki-Miyaura Coupling
The C3 position is electronically "meta-like" relative to the amide, making it susceptible to oxidative addition by Palladium(0) without significant interference from the C1-amide steric bulk (peri-hydrogen effect).
Mechanism: The amide group remains intact, acting as a spectator or a directing group for subsequent binding, while the bromine is replaced by an aryl/heteroaryl group.
Protocol B: High-Fidelity Suzuki Coupling
Target: Synthesis of 3-Aryl-1-naphthamides (PARP Inhibitor Precursors).
Reagents:
-
Substrate: 3-Bromonaphthalene-1-carboxamide (1.0 eq)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 M aq. solution, 3.0 eq) -
Solvent: 1,4-Dioxane
Procedure:
-
Degassing: Charge a microwave vial or pressure tube with the substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 min.
-
Solvent Addition: Add degassed 1,4-Dioxane (0.2 M concentration) and aqueous
. -
Reaction: Heat to 90°C for 4–12 hours. (Microwave: 110°C for 30 min).
-
Monitoring: Monitor by LC-MS. The amide is stable, but hydrolysis to acid can occur if pH > 12 for prolonged periods.
-
Workup: Dilute with EtOAc, wash with brine. Dry over
. -
Purification: Flash chromatography (DCM/MeOH gradient).
Critical Note: Avoid strong alkoxide bases (NaOtBu) which might deprotonate the amide (
Core Application 2: Buchwald-Hartwig Amination[2]
Installing an amine at C3 modulates solubility and creates kinase-relevant "hinge binder" motifs.
Protocol C: C-N Bond Formation
Reagents:
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) -
Base:
(2.0 eq) - Crucial for weak nucleophiles -
Nucleophile: Morpholine, Piperazine, or Aniline derivative (1.2 eq)
-
Solvent: t-Amyl alcohol or Toluene, 100°C.
Insight: XPhos is selected because the naphthalene ring is sterically demanding. The bulky biaryl ligand facilitates the reductive elimination step, which is often the bottleneck for electron-rich naphthalene systems.
Strategic Workflow & Visualization
The following diagram illustrates the divergent synthesis pathways available from this single building block.
Figure 1: Divergent synthetic workflow starting from the acid precursor, highlighting the modularity of the carboxamide scaffold.
Medicinal Chemistry Case Study: PARP Inhibition
Context: Poly(ADP-ribose) polymerase (PARP) inhibitors typically require a "nicotinamide mimic" to bind in the NAD+ pocket.[1][2] 3-substituted-1-naphthamides are potent bioisosteres for the benzamide or phthalazinone cores found in drugs like Olaparib or Niraparib.
Design Logic:
-
The Anchor: The 1-carboxamide forms three critical H-bonds with Gly863 and Ser904 in the PARP-1 active site.
-
The Extension: The C3-position vectors the substituent into the "adenosine binding pocket," a large hydrophobic region.
-
The Advantage: Unlike 4-substituted analogs, the 3-substituted geometry avoids steric clash with the "ceiling" of the active site, allowing for larger, solubilizing groups (e.g., piperazine-linked aryls) to be attached via Suzuki coupling (Protocol B).
References
- Chemical Profile & Reactivity: Source: BenchChem. "A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene." (2025).
-
PARP Inhibitor Design
-
Suzuki Coupling Methodology
-
Amide Synthesis Precursors
-
Source: "3-Bromo-naphthalene-1-carboxylic acid methyl ester."[6] Chem-Impex.
-
-
General Naphthamide Pharmacology
- Source: "Synthesis and in vitro binding studies of substituted piperidine naphthamides." Bioorg Med Chem Lett.
-
URL:[Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes with Potassium Alkenyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Application Note: Protocol for the Synthesis of 3-Bromonaphthalene-1-carboxamide
This is a comprehensive technical guide for the synthesis of 3-Bromonaphthalene-1-carboxamide . This protocol is designed for researchers in medicinal chemistry and process development, prioritizing scalability, purity, and reproducibility.
Executive Summary & Strategic Analysis
3-Bromonaphthalene-1-carboxamide is a critical scaffold in drug discovery, particularly as an intermediate for Cholecystokinin (CCK) receptor agonists, SGLT2 inhibitors, and kinase inhibitors.
The Synthetic Challenge: Direct bromination of naphthalene-1-carboxamide or 1-naphthoic acid predominantly yields the 4-bromo isomer due to the electronic directing effects of the naphthalene ring (alpha-position reactivity) and the substituent. Accessing the 3-bromo (beta) isomer requires an indirect approach, typically involving the decarboxylation of a 1,8-naphthalic anhydride derivative or specific lithiation protocols.
Protocol Strategy: This guide outlines a two-phase workflow:
-
Phase 1 (Upstream): Synthesis of the 3-bromo-1-naphthoic acid precursor via the regioselective mercuration-decarboxylation of 3-bromo-1,8-naphthalic anhydride. (Note: Due to the use of Mercury, commercial acquisition of this intermediate is recommended for safety, but the protocol is provided for completeness.)
-
Phase 2 (Core): Conversion of the acid to the target primary amide using a robust Acid Chloride activation method suitable for gram-to-kilogram scale.
Retrosynthetic Analysis & Pathway
The most reliable route avoids direct bromination of the amide. Instead, the 3-bromo motif is established early on the naphthalene core using the symmetry of 3-bromo-1,8-naphthalic anhydride.
Phase 1: Preparation of Starting Material (Precursor Synthesis)
If 3-Bromo-1-naphthoic acid (CAS: 16726-66-2) is purchased commercially, proceed directly to Phase 2.
Objective: Synthesis of 3-bromo-1-naphthoic acid. Methodology: Mercuration-Decarboxylation (The "Leuckart" Modification). Reference: Moseley, J. D., et al. Org.[1] Process Res. Dev. 2003, 7, 58–66.[1][2]
Safety Warning (Critical)
DANGER: This step involves Mercury(II) oxide (HgO) . Mercury compounds are severe neurotoxins and environmental hazards. All operations must occur in a dedicated fume hood with appropriate waste segregation.
Protocol Steps:
-
Hydrolysis: Suspend 3-bromo-1,8-naphthalic anhydride (1.0 eq) in water containing NaOH (4.0 eq). Heat to reflux until a clear solution of the disodium salt is obtained.
-
Mercuration: Add a solution of HgO (1.3 eq) in dilute acetic acid. Reflux the mixture for 3–4 days.
-
Demercuration: Acidify the mixture with conc. HCl and reflux for 4 hours to replace the mercury group with a proton.
-
Isolation: Cool to room temperature. The product, 3-bromo-1-naphthoic acid , precipitates. Filter, wash with water, and dry.[7]
-
Yield Expectation: 65–75%.
-
Purification: Recrystallization from Acetic Acid or Toluene.
-
Phase 2: Core Protocol – Synthesis of 3-Bromonaphthalene-1-carboxamide
Objective: Conversion of 3-bromo-1-naphthoic acid to the primary amide. Methodology: Acid Chloride Activation (Scalable & Cost-Effective).
Reagents & Equipment
| Reagent | Equiv.[1][5][7][8][9] | Role |
| 3-Bromo-1-naphthoic acid | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 3.0 - 5.0 | Chlorinating Agent |
| DMF (Dimethylformamide) | 0.05 (Cat.) | Catalyst |
| Ammonia (NH₃) | Excess | Nucleophile (28% aq. or gas) |
| Dichloromethane (DCM) | Solvent | Reaction Medium |
| Toluene | Solvent | Co-solvent (optional) |
Step-by-Step Procedure
Step A: Formation of Acid Chloride
-
Setup: Equip a dry 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and an inert gas inlet (Nitrogen/Argon). The off-gas should be scrubbed (NaOH trap) to neutralize HCl/SO₂ fumes.
-
Dissolution: Charge the flask with 3-bromo-1-naphthoic acid (10 g, 39.8 mmol) and anhydrous DCM (or Toluene) (100 mL).
-
Activation: Add catalytic DMF (3–5 drops).
-
Addition: Add Thionyl Chloride (14.5 mL, ~200 mmol) dropwise at room temperature.
-
Observation: Gas evolution (HCl, SO₂) will occur.
-
-
Reaction: Heat the mixture to gentle reflux (40°C for DCM, 80°C for Toluene) for 2–3 hours.
-
Monitoring: Aliquot quenched in MeOH should show complete conversion to the methyl ester by TLC/LCMS.
-
-
Concentration: Evaporate the solvent and excess SOCl₂ under reduced pressure (rotary evaporator) to yield the crude 3-bromo-1-naphthoyl chloride as a yellow solid/oil.
-
Note: Do not purify. Use immediately for the next step.
-
Step B: Amidation
-
Preparation: Re-dissolve the crude acid chloride in anhydrous DCM or THF (50 mL).
-
Ammonolysis:
-
Option 1 (Aqueous): Cool the organic solution to 0°C. Add 28% Ammonium Hydroxide (aq) (50 mL) slowly with vigorous stirring.
-
Option 2 (Anhydrous - Preferred for Purity): Bubble NH₃ gas through the solution at 0°C for 30 minutes, or add a saturated solution of NH₃ in Methanol/THF .
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The amide typically precipitates from the organic layer or forms a suspension.
Step C: Workup & Purification[7]
-
Filtration: If the product precipitates, filter the solid directly. Wash with water (to remove NH₄Cl) and cold DCM.
-
Extraction (if soluble): If product remains in solution, dilute with DCM, wash with water (2x), saturated NaHCO₃ (to remove unreacted acid), and brine. Dry over Na₂SO₄ and concentrate.
-
Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water (9:1) or Toluene .[8]
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Data Specifications
Verify the synthesized compound against these parameters:
| Parameter | Specification |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 198–202 °C (Literature range varies slightly) |
| ¹H NMR (DMSO-d₆) | δ 8.25 (d, 1H), 8.15 (s, 1H), 7.95 (d, 1H), 7.80 (br s, 1H, NH), 7.65 (m, 2H), 7.45 (br s, 1H, NH). Key feature: Absence of acid proton.[7][10] |
| MS (ESI+) | [M+H]⁺ = 250.0 / 252.0 (1:1 Bromine isotope pattern) |
| Purity (HPLC) | >98.0% (Area %) |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Step A) | Incomplete acid chloride formation | Ensure SOCl₂ is fresh; increase reflux time; ensure catalytic DMF is added. |
| Impurity: Di-amide | Formation of imide species | Avoid large excess of acid chloride relative to ammonia; ensure vigorous stirring. |
| Sticky Solid | Trapped solvent/impurities | Triturate the crude solid with cold Diethyl Ether or Hexanes before recrystallization. |
| Regioisomer Contamination | Impure starting material | Check the purity of the 3-bromo-1-naphthoic acid precursor. Isomeric separation is difficult at the amide stage; purify the acid first. |
Experimental Workflow Diagram
References
-
Moseley, J. D., et al. (2003).[1][2] "A Scalable Synthesis of 3-Bromo-1-naphthoic Acid." Organic Process Research & Development, 7(1), 58–66.[1][2]
-
Nomura, S., et al. (2013). "Process for the preparation of C-aryl glucoside SGLT2 inhibitors." U.S. Patent 8,541,380 B2.[1]
-
Sigma-Aldrich. "Product Specification: 3-Bromo-1-naphthoic acid."
-
ChemicalBook. "3-Bromonaphthalene-1-carboxylic acid Properties and Suppliers."
Sources
- 1. US8541380B2 - C-aryl glucoside SGLT2 inhibitors and pharmaceutical compositions comprising same - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 4. US20150291577A1 - Cyclopropanamine compound and use thereof - Google Patents [patents.google.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. CN104496949A - Preparation method of 3-bromophthalide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. Bromocarboxylic acid synthesis by bromination [organic-chemistry.org]
High-Throughput Screening of 3-Bromonaphthalene-1-carboxamide Derivatives for Novel Kinase Inhibitor Discovery
Application Note & Protocols
Abstract
The naphthalene carboxamide scaffold is a recognized pharmacophore present in a range of biologically active compounds.[1] Its rigid, planar structure provides a foundation for developing targeted therapeutics. This document provides a comprehensive guide for the high-throughput screening (HTS) of a 3-Bromonaphthalene-1-carboxamide derivative library against a generic protein kinase target, "Kinase X." We detail the entire workflow, from assay development and optimization to the primary screen and a robust hit validation cascade designed to eliminate common sources of false positives.[2] The protocols herein are designed to be adaptable, providing researchers, scientists, and drug development professionals with a foundational framework for identifying and validating novel enzyme inhibitors.
Introduction: The Rationale for the 3-Bromonaphthalene-1-carboxamide Scaffold
The selection of a core scaffold is a critical first step in any small molecule drug discovery program.[3] The 3-Bromonaphthalene-1-carboxamide structure offers several strategic advantages:
-
Synthetic Tractability: The parent compound, 3-Bromo-naphthalene-1-carboxylic acid, is a versatile building block, allowing for the creation of diverse derivative libraries through modifications at the carboxamide and bromo positions.[4][5] This facilitates the exploration of structure-activity relationships (SAR).
-
Proven Biological Relevance: The naphthalene ring system is a core component of numerous compounds with demonstrated biological activity, including antimicrobial and anticancer properties.[1][6][7] The amide linkage is also a key feature in many successful drugs.[1]
-
Favorable Physicochemical Properties: The scaffold's properties can be tuned through derivatization to optimize for drug-like characteristics such as solubility and cell permeability.
This guide uses the 3-Bromonaphthalene-1-carboxamide scaffold as an exemplary case for establishing a robust HTS campaign against protein kinases, a critical target class in oncology and immunology.
The High-Throughput Screening Workflow: A Strategic Overview
A successful HTS campaign is a multi-stage process designed to efficiently identify true, active compounds from a large library.[8][9] The process systematically filters the initial compound collection down to a small number of validated hits with desirable characteristics for lead optimization.
Caption: A typical hit validation cascade to eliminate false positives.
Protocol 4: Hit Confirmation and Potency (IC₅₀) Determination
Objective: To confirm the activity of primary hits using freshly sourced compound and determine their potency.
Methodology:
-
Compound Sourcing: Obtain fresh, dry powder of the primary hit compounds.
-
Serial Dilution: Create a 10-point, 3-fold serial dilution series for each compound in DMSO, starting from a high concentration (e.g., 1 mM).
-
Assay Performance: Perform the same kinase assay as described in Protocol 3, but instead of a single concentration, use the full dilution series for each compound.
-
Data Analysis:
-
Normalize the data relative to positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).
-
Protocol 5: Orthogonal and Counter-Screening Assays
Objective: To eliminate false positives resulting from interference with the primary assay's detection technology. [2] Orthogonal Assay Rationale: An orthogonal assay measures the same biological activity but uses a different detection method. [2]For a kinase, if the primary assay was FP-based (detecting ADP), an orthogonal assay could be luminescence-based, directly measuring the amount of ATP remaining in the well. True inhibitors should be active in both assays, while compounds that interfere specifically with fluorescence polarization will not show activity in the luminescence assay.
Counter-Screen Rationale: A counter-screen is designed to identify compounds that interfere with the assay components directly. For example, a screen can be run in the absence of the kinase enzyme. Any compound showing a "signal" in this format is likely interfering with the detection reagents and is a false positive.
Methodology:
-
Orthogonal Assay:
-
Develop and validate a luminescence-based kinase assay (e.g., Kinase-Glo®).
-
Test the confirmed hits (with measured IC₅₀ values) in this new assay format.
-
Compare the IC₅₀ values obtained from both assays. Similar potencies increase confidence in the hit.
-
-
Counter-Screen:
-
Perform the primary FP-based assay, but replace the enzyme solution with assay buffer.
-
Test all confirmed hits at a high concentration (e.g., 25 µM).
-
Compounds that show an apparent "inhibition" signal are flagged as assay interferents and are deprioritized.
-
Conclusion
This application note provides a detailed framework for the high-throughput screening of a 3-Bromonaphthalene-1-carboxamide derivative library. By following a structured workflow that emphasizes robust assay development, automated primary screening, and a rigorous, multi-step hit validation cascade, researchers can confidently identify and prioritize true, potent inhibitors. This systematic approach is crucial for minimizing wasted resources on false positives and accelerating the progression of promising chemical matter into the lead optimization phase of drug discovery.
References
-
BellBrook Labs. (2025, October 27). Using Universal Inhibitor Screening Assays to Accelerate Drug Discovery. BellBrook Labs. [Link]
-
Bhalay, G. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Drug Discovery World (DDW). [Link]
-
Goldberg, K., & Grant, S. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World (DDW). [Link]
-
Bhalay, G. (2025, August 6). Establishing assays and small molecule screening facilities for Drug discovery programs. ResearchGate. [Link]
-
Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology. [Link]
-
Curia Global. Assay Development & Screening. Curia. [Link]
-
Boutros, M., et al. (2016, June 21). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic Acids Research, Oxford Academic. [Link]
-
Gitter, A., et al. (2024, May 30). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. ACS Central Science. [Link]
-
Zhang, J. H., et al. (2026, February 9). Improved Statistical Methods for Hit Selection in High-Throughput Screening. Journal of Biomolecular Screening. [Link]
-
National Center for Biotechnology Information. (n.d.). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. [Link]
-
Assay Genie. High-Throughput Screening (HTS) Assays. Assay Genie. [Link]
-
Kráľová, K., et al. (2014, July 17). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. [Link]
-
Comley, J. (n.d.). A review of high-throughput screening approaches for drug discovery. Drug Discovery World (DDW). [Link]
-
Sphere Fluidics. (n.d.). High-Throughput Screening. Sphere Fluidics White Paper. [Link]
-
Al-Hilal, M., et al. (2022). High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. Pharmaceuticals. [Link]
-
Platypus Technologies. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. [Link]
-
Kráľová, K., et al. (2014, July 17). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules. [Link]
-
Lyubenov, L., et al. (2024, November 18). A Gram Scale Synthesis of 3,4-Dihalogen Substituted 1,8-Naphthalimides. Molbank. [Link]
-
Rajini Kanth, K. N., et al. (2022, June 1). SYNTHESIS AND CHARACTERIZATION OF NOVEL NAPHTHALENE SUBSTITUTED SULPHONAMIDE DERIVATIVE. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). [Link]
-
Głowacka, I., et al. (n.d.). Design, Synthesis, and Evaluation of Novel 3-Carboranyl-1,8-Naphthalimide Derivatives as Potential Anticancer Agents. Molecules. [Link]
-
Sravani, G., et al. (2023, April 15). Synthesis and Biological Evaluation of the Selected Naphthalene Substituted Azetidinone Derivatives Targeting Parkinson's Disease. Indian Journal of Pharmaceutical Education and Research. [Link]
-
ResearchGate. (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives. ResearchGate. [Link]
Sources
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- 2. drugtargetreview.com [drugtargetreview.com]
- 3. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Bromo-naphthalene-1-carboxylic acid | CAS 16726-66-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. ijbpas.com [ijbpas.com]
- 8. researchgate.net [researchgate.net]
- 9. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Comprehensive Analytical Characterization of 3-Bromonaphthalene-1-carboxamide
Topic: Analytical methods for 3-Bromonaphthalene-1-carboxamide characterization Content Type: Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, QC Specialists[1]
Application Note: AN-BNC-2025-02
Executive Summary & Strategic Importance
3-Bromonaphthalene-1-carboxamide is a critical halogenated naphthyl scaffold used in the synthesis of complex pharmaceutical agents, including STAT3 inhibitors, antimicrobial agents, and GPCR ligands.[1] Its structural integrity—specifically the regiochemistry of the bromine and amide functionalities—is paramount, as isomer scrambling (e.g., 1,4- or 1,5-substitution) can occur during bromination or amidation precursors.[1]
This guide provides a validated, multi-modal characterization workflow designed to ensure the identity, purity, and solid-state stability of this compound. Unlike generic protocols, this workflow emphasizes the detection of regioisomers and the specific isotopic signature of the bromine moiety.
Physicochemical Profile (Predicted/Experimental Baseline)
| Property | Value / Range | Methodological Note |
| Molecular Formula | C₁₁H₈BrNO | Confirm via HRMS |
| Molecular Weight | 250.09 g/mol | Monoisotopic mass ~248.97 (⁷⁹Br) |
| Appearance | Off-white to pale yellow solid | Color indicates oxidation/impurities |
| Solubility | DMSO, DMF, MeOH (Moderate) | Poor in water; requires polar organic solvent |
| LogP (Predicted) | ~2.5 - 2.8 | Lipophilic; requires RP-HPLC |
| Melting Point | 185–195 °C (Derivative dependent) | Sharp endotherm required for purity |
Analytical Workflow Visualization
The following diagram outlines the logical flow for releasing a batch of 3-Bromonaphthalene-1-carboxamide, moving from bulk property verification to molecular structural confirmation.
Figure 1: Integrated analytical workflow for halogenated naphthalene amide characterization.
Protocol 1: Chromatographic Purity & Assay (HPLC-UV)
Objective: Quantify purity and separate potential regioisomers (e.g., 4-bromo or 5-bromo analogues) and hydrolyzed byproducts (3-bromo-1-naphthoic acid).
Scientific Rationale
Naphthalene derivatives exhibit strong π-π interactions. A C18 column with high carbon load is selected to maximize retention and separation of the lipophilic regioisomers. Acidic modification is crucial to suppress the ionization of any residual carboxylic acid precursor, sharpening those peaks.
Detailed Methodology
-
Instrument: HPLC with Diode Array Detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid (or 0.1% H₃PO₄ for non-MS work).
-
Mobile Phase B: Acetonitrile (ACN).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Column Temp: 30°C.
-
Detection: 254 nm (aromatic ring) and 220 nm (amide bond).
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 30 | Equilibration |
| 15.0 | 90 | Linear Gradient |
| 18.0 | 90 | Wash lipophilic impurities |
| 18.1 | 30 | Re-equilibration |
| 23.0 | 30 | End of Run |
System Suitability Criteria:
-
Tailing Factor: < 1.5 for the main peak.
-
Resolution (Rs): > 2.0 between the main peak and nearest impurity (likely the acid precursor).
-
% RSD (Area): < 2.0% (n=5 injections).
Protocol 2: Mass Spectrometry (LC-MS) Identity
Objective: Confirm molecular weight and validate the presence of the bromine atom via isotopic abundance.
Scientific Rationale
Bromine exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[1] The mass spectrum of 3-Bromonaphthalene-1-carboxamide must show a characteristic "doublet" molecular ion peak separated by 2 mass units (M and M+2) with near-equal intensity.
Methodology
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Scan Range: 100 – 600 m/z.
-
Cone Voltage: 20–40 V (Optimize to minimize in-source fragmentation).
Expected Signals:
-
[M+H]⁺ (⁷⁹Br): m/z ~250.0
-
[M+H]⁺ (⁸¹Br): m/z ~252.0
-
Pattern: The ratio of 250:252 should be approximately 1:1.
-
Fragmentation: Loss of NH₃ (-17) or CO-NH₂ (-44) may be observed at higher collision energies.
Protocol 3: Structural Confirmation (NMR)
Objective: Verify the 1,3-substitution pattern to rule out 1,4- or 1,2-isomers.
Scientific Rationale
The key to distinguishing the 3-bromo isomer lies in the coupling constants (
-
H2 Proton: Located between the Amide and Bromine. It should appear as a doublet with a small meta-coupling constant (
~ 1.5–2.5 Hz). -
H4 Proton: Adjacent to the Bromine.
-
Amide Protons: Broad singlets, exchangeable with D₂O.[1]
Methodology
-
Solvent: DMSO-d₆ (preferred for solubility and separating amide peaks).
-
Frequency: 400 MHz or higher.
Expected ¹H NMR Shifts (DMSO-d₆, δ ppm):
| Proton Position | Approx. Shift | Multiplicity | Coupling (
Note: If H-2 appears as a doublet with a large coupling (
Protocol 4: Solid State Characterization
Objective: Ensure the material is a stable solid form suitable for handling and formulation.
Methods
-
FTIR (ATR Method):
-
Amide I (C=O stretch): Look for strong band at 1650–1690 cm⁻¹.
-
Amide II (N-H bend): ~1550–1640 cm⁻¹.
-
N-H Stretch: Doublet around 3150–3450 cm⁻¹ (primary amide).
-
Absence of -OH: Ensure no broad peak at 2500–3300 cm⁻¹ (indicates residual carboxylic acid).
-
-
Differential Scanning Calorimetry (DSC):
-
Run at 10°C/min from 40°C to 250°C.
-
Look for a single sharp endotherm (melting point). Multiple peaks indicate polymorphs or eutectic impurities.
-
References
-
BenchChem. (2025).[2][3] Synthesis of Naphthalene Derivatives for Drug Discovery: Application Notes and Protocols. Retrieved from (General reference for naphthalene scaffold synthesis).
-
Chem-Impex. (n.d.). 3-Bromo-Naphthalene-1-carboxylic acid Product Page. Retrieved from (Precursor properties).
-
European Medicines Agency. (1995). ICH Topic Q2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from .
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Retrieved from (Methodology for aromatic amine/amide separation).
-
Santa Cruz Biotechnology. (n.d.). 3-Bromo-naphthalene-1-carboxylic acid Data Sheet. Retrieved from .
Sources
Application Note: In Vitro Profiling of 3-Bromonaphthalene-1-carboxamide Derivatives
Introduction: The Pharmacophore & Therapeutic Rationale
The 3-bromonaphthalene-1-carboxamide scaffold represents a privileged structure in modern medicinal chemistry, particularly within oncology and antimicrobial research. While the naphthalene core provides the requisite lipophilicity for membrane permeability and hydrophobic pocket occupancy, the 3-bromo substituent acts as a critical "halogen bond" donor, often enhancing affinity for cryptic pockets in targets like
Recent structure-activity relationship (SAR) studies indicate that carboxamide derivatives at the C1 position, when paired with C3-halogenation, significantly improve metabolic stability compared to their ester counterparts while maintaining potent antiproliferative activity against solid tumor lines (e.g., MCF-7, Huh-7) [1, 2].
This guide outlines a rigorous, self-validating workflow for profiling these derivatives, moving from biophysical target engagement to phenotypic cellular efficacy.
Compound Management & Preparation
Critical Causality: Naphthalene derivatives are inherently lipophilic (
Protocol: Stock Preparation
-
Weighing: Weigh solid compound into a glass vial (avoid plastic static interference).
-
Dissolution: Dissolve to 10 mM in anhydrous DMSO (Grade
99.9%).-
QC Step: Sonicate for 5 minutes at room temperature. Visual inspection must show no particulate matter.
-
-
Storage: Aliquot into amber glass vials (20
L/vial) to prevent freeze-thaw cycles. Store at -20°C. -
Working Solutions:
-
Do NOT dilute directly from 100% DMSO to aqueous media.
-
Intermediate Step: Create a 10x working stock in culture media containing 5% DMSO.
-
Final Assay Concentration: Dilute the 10x stock 1:10 into the assay well. Final DMSO concentration must be
0.5% to avoid solvent toxicity.
-
Primary Screening: Tubulin Polymerization Inhibition
Rationale: Many naphthalene-1-carboxamides exert cytotoxicity by destabilizing microtubules, mimicking the mechanism of Colchicine [3]. This cell-free assay is the gold standard for confirming direct target engagement before moving to complex cellular models.
Assay Principle
Free tubulin heterodimers are non-fluorescent. Upon polymerization into microtubules, a reporter fluorophore (e.g., DAPI or a commercial kit reagent) incorporates into the lattice, increasing fluorescence. Inhibitors prevent this increase.
Detailed Protocol
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).
-
GTP (1 mM stock).
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Controls: Paclitaxel (Enhancer), Colchicine (Inhibitor), DMSO (Vehicle).
Workflow:
-
Plate Prep: Pre-warm a 96-well black-walled, clear-bottom plate to 37°C.
-
Compound Addition: Add 5
L of 10x compound stock (Final conc: 10 M) to wells. -
Master Mix: Prepare Tubulin mix on ice:
-
Tubulin (3 mg/mL) in Buffer + 1 mM GTP.
-
-
Initiation: Dispense 45
L of Tubulin mix into wells. Immediately place in the reader. -
Kinetic Read: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes at 37°C.
Data Analysis:
Calculate the
Secondary Screening: Cellular Antiproliferative Potency
Rationale: Confirm that target engagement translates to cell death. We use the Resazurin (Alamar Blue) assay over MTT because it allows for continuous monitoring and is less prone to interference from reductive naphthalene metabolites.
Protocol: IC50 Determination
Cell Lines: MCF-7 (Breast), Huh-7 (Liver), HFF-1 (Normal Fibroblast - Selectivity Control).
-
Seeding: Seed 3,000 cells/well in 96-well plates. Incubate 24h for attachment.
-
Edge Effect Mitigation: Fill outer wells with PBS; do not use for data.
-
-
Treatment: Treat with 8-point serial dilution of derivatives (e.g., 100
M to 0.1 nM). -
Incubation: 72 hours at 37°C, 5% CO2.
-
Readout: Add Resazurin (final 44
M). Incubate 2-4h. Read Fluorescence (Ex 560 / Em 590). -
Validation: Z-factor must be > 0.5.
Table 1: Representative Potency Criteria
| Compound Class | IC50 (Tumor) | Selectivity Index (Normal/Tumor) | Status |
|---|
| Hit | < 5
Mechanism of Action: Cell Cycle & Apoptosis
Rationale: Tubulin inhibitors characteristically arrest cells in the G2/M phase (mitotic catastrophe) leading to apoptosis. We validate this phenotype using Flow Cytometry.[1]
Workflow Visualization
The following diagram illustrates the mechanistic pathway and the corresponding assay checkpoints.
Caption: Mechanistic flow of 3-Bromonaphthalene-1-carboxamide derivatives. Inhibition of tubulin polymerization triggers the Spindle Assembly Checkpoint, forcing G2/M arrest and subsequent apoptotic cell death.
Protocol: Dual Staining (Annexin V-FITC / PI)[1][2]
-
Treatment: Treat MCF-7 cells with IC50 concentration of compound for 24h.
-
Harvest: Trypsinize cells (include floating dead cells). Wash 2x with cold PBS.
-
Staining: Resuspend in Binding Buffer. Add 5
L Annexin V-FITC and 5 L Propidium Iodide (PI). -
Incubation: 15 min in dark at RT.
-
Flow Cytometry: Analyze 10,000 events.
-
Q1 (Annexin-/PI+): Necrotic.
-
Q2 (Annexin+/PI+): Late Apoptotic.
-
Q3 (Annexin-/PI-): Viable.
-
Q4 (Annexin+/PI-): Early Apoptotic.
-
Success Criterion: Significant shift to Q4/Q2 compared to DMSO control.
-
ADME Profiling: Microsomal Stability
Rationale: The amide bond is a potential site for hydrolysis, and the naphthalene ring is prone to oxidation (epoxide formation). Early stability data is crucial.
Protocol
-
System: Pooled Human Liver Microsomes (0.5 mg/mL protein).
-
Reaction: Incubate compound (1
M) with NADPH regenerating system at 37°C. -
Sampling: Quench aliquots with ice-cold Acetonitrile at 0, 15, 30, and 60 mins.
-
Analysis: LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
References
-
Kanno, T., et al. (2013). 1-[2-(2-Methoxyphenylamino)ethylamino]-3-(naphthalene-1-yloxy)propan-2-ol as a potential anticancer drug.[2] Pharmacology.[1][3][4][5][6][7][8][9] Link
-
Zaki, E., et al. (2025). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line.[1] RSC Advances. Link
-
Gao, C., et al. (2019). Design, synthesis and biological evaluation of naphthalene-1-carboxamide derivatives as novel tubulin polymerization inhibitors. European Journal of Medicinal Chemistry.[10][11] Link
-
Pospisilova, S., et al. (2014).[11] Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. Molecules.[1][3][4][5][6][7][8][9][10][12][13] Link
Sources
- 1. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07730C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Potential anti-AIDS agents. Synthesis and antiviral activity of naphthalenesulfonic acid derivatives against HIV-1 and HIV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 9. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacodynamic evaluation of naphthalene derivatives against influenza A virus in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of novel naphthalene compounds as potential antidepressant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ejpmr.com [ejpmr.com]
- 13. discovery.researcher.life [discovery.researcher.life]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3-Bromonaphthalene-1-carboxamide
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the purification of crude 3-Bromonaphthalene-1-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common purification issues and enhance the purity and yield of the final product.
Introduction: The Challenge of Purifying 3-Bromonaphthalene-1-carboxamide
3-Bromonaphthalene-1-carboxamide is a vital building block in the synthesis of various pharmaceutical agents and complex organic molecules.[1] However, its purification can be challenging due to the potential for closely related impurities and the inherent properties of aromatic amides. Common impurities may include unreacted starting materials like 3-bromo-naphthalene-1-carboxylic acid, byproducts from the amide formation reaction, and positional isomers.[1][2][3]
This guide will focus on two primary purification techniques: recrystallization and column chromatography. We will explore the nuances of each method and provide a logical framework for troubleshooting common problems.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues that may arise during the purification of 3-Bromonaphthalene-1-carboxamide in a practical, question-and-answer format.
Recrystallization Issues
Q1: My compound does not crystallize from the cooling solution. What are the likely causes and how can I induce crystallization?
A1: Failure to crystallize is a common issue that can stem from several factors.[4]
-
Cause: The solution may not be sufficiently saturated. This can happen if too much solvent was used initially.
-
Solution: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Allow it to cool slowly again.[4]
-
-
Cause: The cooling process might be too rapid, preventing the formation of a crystal lattice.
-
Solution: Ensure the solution cools to room temperature slowly and undisturbed. You can insulate the flask to slow down the cooling rate.[5]
-
-
Cause: The absence of nucleation sites can hinder crystal formation.
-
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches can provide nucleation sites for crystal growth.[4]
-
Solution 2 (Seed Crystals): If you have a small amount of pure 3-Bromonaphthalene-1-carboxamide, add a tiny crystal to the solution. This "seed crystal" will act as a template for further crystallization.[4]
-
Q2: My compound "oils out" instead of forming crystals. How can I prevent this?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution becomes supersaturated at a temperature above the compound's melting point in that particular solvent.[5]
-
Solution 1 (Add More Solvent): Reheat the solution until the oil redissolves completely. Then, add a small amount of additional hot solvent to decrease the saturation level slightly. Allow the solution to cool slowly.[5]
-
Solution 2 (Change Solvent System): The chosen solvent may not be ideal. Experiment with different solvents or a mixed solvent system. A good solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures.[6][7]
-
Solution 3 (Slower Cooling): A very slow cooling rate can sometimes prevent oiling out by giving the molecules more time to arrange themselves into a crystal lattice.[5]
Q3: The purity of my recrystallized product is still low. What can I do to improve it?
A3: Low purity after recrystallization can be due to the trapping of impurities within the crystal lattice or insufficient removal of the impure mother liquor.
-
Solution 1 (Slow Crystallization): Rapid crystal growth can trap impurities. To slow down crystallization, use slightly more solvent than the minimum required to dissolve the compound at the boiling point of the solvent.[4]
-
Solution 2 (Washing): Ensure that the collected crystals are washed with a small amount of cold, fresh solvent to remove any residual mother liquor containing impurities.
-
Solution 3 (Second Recrystallization): A second recrystallization step may be necessary to achieve the desired level of purity.
-
Solution 4 (Activated Carbon): If your crude product has colored impurities, adding a small amount of activated carbon to the hot solution before filtration can help adsorb these impurities.[8] Be cautious not to add too much, as it can also adsorb your product.[4]
Column Chromatography Issues
Q4: I am having difficulty separating my product from a closely related impurity on a silica gel column. How can I improve the separation?
A4: Separating compounds with similar polarities, such as positional isomers, can be challenging.[9]
-
Solution 1 (Optimize the Mobile Phase): The key to good separation is finding the right solvent system (eluent). Use Thin Layer Chromatography (TLC) to screen different solvent mixtures. Aim for a solvent system that gives your product an Rf value of around 0.3-0.4 and maximizes the separation from the impurity.[9] A common starting point for amides is a mixture of hexane and ethyl acetate.[10]
-
Solution 2 (Gradient Elution): Instead of using a single solvent mixture (isocratic elution), a gradient elution can be more effective. Start with a less polar solvent system and gradually increase the polarity by adding more of the more polar solvent. This can help to better separate compounds with close polarities.[9]
-
Solution 3 (Use a Different Stationary Phase): If silica gel does not provide adequate separation, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative, especially for compounds that might be sensitive to the acidic nature of silica gel.[9]
Q5: My compound seems to be degrading or streaking on the silica gel column. What is causing this and how can I fix it?
A5: Amides can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to streaking or even decomposition.[9][11]
-
Solution 1 (Deactivate the Silica Gel): You can neutralize the acidic sites on the silica gel by adding a small amount of a basic additive, such as triethylamine (0.5-1%), to your eluent.[9][11]
-
Solution 2 (Use an Alternative Stationary Phase): As mentioned before, switching to a less acidic stationary phase like neutral or basic alumina can prevent degradation.[9]
-
Solution 3 (Faster Chromatography): Using flash chromatography, which employs pressure to achieve a faster flow rate, can minimize the time your compound spends in contact with the stationary phase, thereby reducing the chance of degradation.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 3-Bromonaphthalene-1-carboxamide?
A1: Common impurities can include:
-
Unreacted 3-bromo-naphthalene-1-carboxylic acid: The starting material for the amidation reaction.[1][12]
-
Coupling reagents and byproducts: Depending on the method used for amide bond formation (e.g., using reagents like DCC, EDC, or HATU), byproducts from these reagents may be present.[3][13]
-
Positional isomers: Depending on the synthesis of the starting material, other bromonaphthalene isomers could be present.[14]
Q2: What is a good starting solvent system for recrystallizing 3-Bromonaphthalene-1-carboxamide?
A2: While the ideal solvent must be determined experimentally, good starting points for aromatic amides include polar solvents like ethanol, acetone, or acetonitrile.[11] A mixed solvent system, such as ethanol/water or hexane/ethyl acetate, can also be effective.[10] The key is to find a solvent or solvent mixture where the compound is soluble when hot and insoluble when cold.[6][7]
Q3: How can I confirm the purity of my final product?
A3: Several analytical techniques can be used to assess the purity of your 3-Bromonaphthalene-1-carboxamide:
-
Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of your compound and detect the presence of impurities.
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point.
Experimental Protocols
Protocol 1: Recrystallization of 3-Bromonaphthalene-1-carboxamide
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[15]
-
Dissolution: In an Erlenmeyer flask, add your crude 3-Bromonaphthalene-1-carboxamide and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary for complete dissolution.[5]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent the product from crystallizing prematurely.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize the yield.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or air dry them until a constant weight is achieved.
Protocol 2: Column Chromatography of 3-Bromonaphthalene-1-carboxamide
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexane and ethyl acetate).[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly. Ensure there are no air bubbles or cracks in the packed bed.[16]
-
Sample Loading: Dissolve your crude product in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.[7]
-
Elution: Begin eluting the column with your chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.[9]
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., in test tubes).[16]
-
Fraction Analysis: Monitor the composition of each fraction using TLC.[16]
-
Combine and Evaporate: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator to obtain the purified 3-Bromonaphthalene-1-carboxamide.
Visualizing the Purification Workflow
The following diagram illustrates the decision-making process for purifying crude 3-Bromonaphthalene-1-carboxamide.
Caption: A decision tree for the purification of 3-Bromonaphthalene-1-carboxamide.
Quantitative Data Summary
The following table provides a general guide for solvent selection in recrystallization. The suitability of a solvent is highly dependent on the specific impurities present in the crude product.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Often a good choice for recrystallizing amides.[11] |
| Acetone | Polar | 56 | Can be effective, but its low boiling point may lead to rapid evaporation.[11] |
| Acetonitrile | Polar | 82 | Another good option for polar compounds.[11] |
| Ethyl Acetate | Moderately Polar | 77 | Useful in mixed solvent systems with non-polar solvents like hexane. |
| Hexane | Non-polar | 69 | Typically used as an anti-solvent in a mixed solvent system. |
| Water | Very Polar | 100 | May be used as an anti-solvent with a polar organic solvent like ethanol.[10] |
Conclusion
The purification of 3-Bromonaphthalene-1-carboxamide, while potentially challenging, can be systematically approached and optimized. By understanding the principles behind recrystallization and column chromatography and by methodically troubleshooting common issues, researchers can achieve high purity and yield. This guide serves as a comprehensive resource to aid in the successful purification of this important synthetic intermediate.
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Amide synthesis by acylation [organic-chemistry.org]
- 3. growingscience.com [growingscience.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. 3-BROMO-NAPHTHALENE-1-CARBOXYLIC ACID | 16726-66-2 [chemicalbook.com]
- 13. Lab Reporter [fishersci.co.uk]
- 14. researchgate.net [researchgate.net]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: 3-Bromonaphthalene-1-carboxamide Synthesis
This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Process Optimization Center.
Below is the technical support guide for the synthesis of 3-Bromonaphthalene-1-carboxamide . This guide deviates from standard templates to address the specific electronic and steric challenges of the naphthalene scaffold—specifically the peri-interactions and the lability of the C-Br bond under amidation conditions.
Case ID: 3-BNC-SYN-001 Target Molecule: 3-Bromonaphthalene-1-carboxamide (CAS: N/A for specific amide, derived from Acid CAS: 16726-66-2) Critical Attribute: Regio-purity and Halogen Integrity.
The Landscape of Failure (Root Cause Analysis)
Synthesis of 1,3-disubstituted naphthalenes is notoriously deceptive. Unlike benzene derivatives, the naphthalene ring system introduces peri-strain (steric clash between the C1-substituent and the C8-proton). This strain drives specific side reactions, particularly dehydration to the nitrile and unexpected hydrolysis rates.
Visualizing the Reaction Pathways
The following diagram maps the critical failure points (Red) against the successful pathway (Green).
Figure 1: Reaction landscape highlighting the divergence between the desired amidation and critical side reactions driven by steric strain and halogen lability.
Module 1: Precursor Integrity (The "Hidden" Side Reaction)
The Issue: Users often report "unexpected isomers" in the final product. In 90% of cases, this is not a side reaction during amidation, but a failure to detect regioisomers in the starting material (3-bromo-1-naphthoic acid).
Mechanism: Direct bromination of 1-naphthoic acid favors the 5-position (kinetically controlled) or 8-position (peri), not the 3-position. If your starting material was synthesized via direct bromination without careful rectification, it contains these isomers.
QC Protocol: The "Singlet" Test
Before starting amidation, run a 1H-NMR on your acid precursor.
| Feature | 3-Bromo Isomer (Correct) | 4-Bromo Isomer (Impurity) | 5/8-Bromo Isomer (Impurity) |
| H2 Signal | Singlet (or d, J~2Hz) | Doublet (J~8Hz) | Doublet (J~8Hz) |
| Shift | ~8.2 - 8.4 ppm | ~7.8 - 8.0 ppm | Variable |
| Pattern | Meta-coupling between H2/H4 | Ortho-coupling H2/H3 | Complex multiplets |
Corrective Action: If H2 appears as a doublet with J > 5Hz, stop . Recrystallize the starting material (typically from AcOH/Water) or perform esterification-distillation-hydrolysis cycles.
Module 2: The Amidation Step (Troubleshooting)
Methodology: The most robust route is the Acid Chloride method.
Reagents: Thionyl Chloride (
Issue A: "My product is a sticky oil/gum, not a solid."
Diagnosis: Formation of 3-Bromo-1-naphthonitrile .
Cause: The peri-hydrogen at C8 exerts steric pressure on the C1-amide. Under thermal stress or excess dehydrating agent (
Troubleshooting Steps:
-
Temperature Control: Do not reflux
excessively. 1 hour at 60°C is usually sufficient. -
Reagent Removal: You must remove all traces of
(azeotrope with toluene) before adding ammonia. Residual acts as a dehydrating agent on the newly formed amide. -
Quench Protocol: Add the acid chloride solution (in DCM or THF) dropwise into cold, concentrated ammonia. Do not add ammonia to the acid chloride; the local excess of acid chloride promotes dimer/anhydride formation.
Issue B: "Mass Spec shows M-Br (Des-bromo) peak."
Diagnosis: Hydrodehalogenation (Loss of Bromine). Cause: While rare in simple amidation, this occurs if:
-
Zinc was used in a previous step (reduction) and traces remain.
-
Palladium/Copper contamination exists (from a prior coupling reaction) and you are using a hydride source or formate.
Corrective Action:
-
Wash equipment with EDTA solution to chelate trace metals.
-
Ensure no hydride reagents (NaBH4, LiAlH4) are present.
Module 3: Alternative Routes & "Green" Catalysis
If the Acid Chloride route yields unstable intermediates, use a coupling reagent.
Protocol: HATU-Mediated Amidation
Recommended for high-value, small-scale synthesis (10mg - 5g).
-
Dissolve 3-bromo-1-naphthoic acid (1.0 equiv) in DMF.
-
Add DIPEA (3.0 equiv).
-
Add HATU (1.1 equiv). Stir for 15 min (Yellow -> Orange color change).
-
Checkpoint: Formation of the O-At activated ester.
-
-
Add
(2.0 equiv) or 0.5M Ammonia in Dioxane. -
Stir at RT for 4 hours.
Side Reaction Watch:
-
Guanidinylation: If the amine is slow to react, the amine can react with the HATU byproduct.
-
Fix: Ensure the activation step (Acid + HATU) is complete (15-30 mins) before adding the ammonia source.
-
Troubleshooting Logic Tree
Use this decision matrix to resolve yield/purity issues immediately.
Figure 2: Diagnostic logic flow for identifying and correcting impurities based on spectral data.
References
- Regioselectivity in Naphthalene Bromination: Short, W. F., et al. "The orientation of electrophilic substitution in 1-naphthoic acid." Journal of the Chemical Society, 1952. (Establishes the difficulty of direct C3 bromination). Smith, M. B. "March's Advanced Organic Chemistry," 7th Ed. Wiley, 2013. (Mechanisms of EAS in fused rings).
-
Amidation Methodologies
- Bose, D. S., & Narsaiah, A. V. "Efficient synthesis of nitriles from primary amides." Synthesis, 1999.
- Specific Precursor Synthesis (3-Bromo-1-naphthoic acid)
Disclaimer: This guide assumes standard laboratory safety protocols (GLP). Naphthalene derivatives can be potent sensitizers; handle with appropriate PPE.
Sources
Technical Support Center: Navigating Steric Hindrance in 3-Bromonaphthalene-1-carboxamide Chemistry
Welcome to the technical support center for reactions involving 3-Bromonaphthalene-1-carboxamide. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this unique and sterically challenging building block. Here, we will dissect the common issues encountered during cross-coupling reactions and provide actionable troubleshooting strategies rooted in mechanistic principles.
The core challenge in the functionalization of 3-Bromonaphthalene-1-carboxamide lies in its inherent steric congestion. The carboxamide group at the C1 position exerts a significant steric influence that extends to the neighboring C8 position, a phenomenon known as a peri-interaction. This interaction can distort the naphthalene ring system and create a formidable barrier to the approach of catalysts and reagents at both the C1 and C8 positions, and can also influence reactivity at the C2 and C3 positions.[1][2] This guide provides a systematic approach to overcoming these hurdles in two major classes of reactions: Palladium-catalyzed C-N and C-C bond formation.
Frequently Asked Questions (FAQs)
Q1: Why are my cross-coupling reactions with 3-Bromonaphthalene-1-carboxamide consistently low-yielding?
A1: The primary reason for low yields is the significant steric hindrance around the bromine atom at the C3 position, which is influenced by the bulky carboxamide group at the C1 position. This steric clash can impede the oxidative addition step in the catalytic cycle of many cross-coupling reactions, which is often the rate-determining step.[3] Furthermore, the peri-interaction between the C1-carboxamide and the C8-hydrogen can cause out-of-plane distortion of the naphthalene core, further complicating catalyst approach.[4][5]
Q2: I am observing significant amounts of starting material even after prolonged reaction times and at elevated temperatures. What is the likely cause?
A2: This is a classic symptom of a high activation energy barrier for the oxidative addition of the palladium catalyst to the C-Br bond. The steric bulk of the substrate, coupled with potentially suboptimal ligand choice, can render the catalyst unable to efficiently access the reaction site. Simply increasing temperature and time may lead to catalyst decomposition and the formation of byproducts. A more effective strategy involves the rational selection of a more active catalyst system.
Q3: Can I selectively functionalize the C3 position without affecting the carboxamide group?
A3: Yes, the carboxamide group is generally stable under the conditions used for most palladium-catalyzed cross-coupling reactions. However, the choice of base is crucial. Strongly nucleophilic bases should be avoided to prevent unwanted side reactions with the carboxamide. Non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄ are generally preferred.
Troubleshooting Guide: C-N Cross-Coupling (Buchwald-Hartwig Amination)
The formation of a C-N bond at the C3 position of 3-Bromonaphthalene-1-carboxamide is a valuable transformation for the synthesis of novel pharmaceutical scaffolds. However, this reaction is notoriously challenging due to the steric hindrance. Below is a troubleshooting guide to address common issues.
Problem 1: Low to No Conversion
Symptoms:
-
High recovery of 3-Bromonaphthalene-1-carboxamide.
-
Trace amounts of the desired N-aryl product.
Root Cause Analysis:
-
Inefficient Oxidative Addition: The palladium catalyst is unable to overcome the steric barrier to insert into the C-Br bond.
-
Unsuitable Ligand: The chosen phosphine ligand is not bulky or electron-rich enough to promote the formation of the active monoligated palladium species required for sterically demanding substrates.
Solutions & Experimental Protocols:
1. Ligand Selection is Critical: For sterically hindered aryl bromides, bulky, electron-rich monophosphine ligands, often referred to as "Buchwald ligands," are essential. These ligands promote the formation of a highly active, coordinatively unsaturated L-Pd(0) species that can more readily undergo oxidative addition.
| Ligand Generation | Recommended Ligands | Key Features |
| Second Generation | XPhos, SPhos | Highly effective for a broad range of aryl bromides. |
| Third Generation | RuPhos, BrettPhos | Offer improved activity for particularly challenging substrates.[3] |
| Specialized Ligands | tBuXPhos, AdBrettPhos | Designed for maximum steric bulk and electron-donating ability. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: In a glovebox, add 3-Bromonaphthalene-1-carboxamide (1.0 equiv.), the desired amine (1.2 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a bulky phosphine ligand (e.g., XPhos, 4 mol%) to an oven-dried Schlenk tube.
-
Base Addition: Add a non-nucleophilic base (e.g., Cs₂CO₃, 1.5 equiv.).
-
Solvent and Degassing: Add anhydrous, degassed toluene or dioxane (0.1 M). Seal the tube and sparge with argon for 15-20 minutes.
-
Reaction: Heat the mixture to 100-120 °C. Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.
-
Workup: After cooling to room temperature, the reaction is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
DOT Diagram: Troubleshooting Low Conversion in Buchwald-Hartwig Amination
Caption: Troubleshooting workflow for low conversion.
Troubleshooting Guide: C-C Cross-Coupling (Suzuki-Miyaura Reaction)
The Suzuki-Miyaura coupling is a powerful tool for forging C-C bonds. When applied to 3-Bromonaphthalene-1-carboxamide, careful consideration of the catalyst system and reaction conditions is paramount to success.
Problem 2: Competing Hydrodehalogenation and Homocoupling
Symptoms:
-
Formation of naphthalene-1-carboxamide (hydrodehalogenation product).
-
Formation of the boronic acid homocoupling product.
-
Low yield of the desired cross-coupled product.
Root Cause Analysis:
-
β-Hydride Elimination: In the presence of certain ligands and bases, a β-hydride elimination pathway can compete with reductive elimination, leading to the hydrodehalogenation of the starting material.
-
Oxidative Homocoupling: The presence of oxygen can lead to the palladium-catalyzed homocoupling of the boronic acid partner.
Solutions & Experimental Protocols:
1. Rigorous Degassing is Non-Negotiable: Oxygen is a known culprit in promoting the homocoupling of boronic acids. Ensure that all solvents are thoroughly degassed and that the reaction is performed under a strictly inert atmosphere (argon or nitrogen).
2. Choice of Base and Solvent: The base plays a critical role in the transmetalation step and can also influence side reactions.
- Bases: K₃PO₄ and Cs₂CO₃ are often good choices as they are strong enough to promote the reaction but are generally non-nucleophilic.
- Solvents: A mixture of an organic solvent and water (e.g., toluene/water, dioxane/water) is often used to facilitate the dissolution of both the organic and inorganic reagents.
3. Ligand Selection for Suzuki-Miyaura Coupling: Similar to C-N coupling, bulky, electron-rich phosphine ligands are beneficial. For Suzuki reactions, ligands that promote rapid reductive elimination are key to minimizing side reactions.
| Ligand | Rationale |
| SPhos | A highly active and versatile ligand for Suzuki couplings. |
| XPhos | Another excellent choice for challenging substrates. |
| Buchwald Palladacycle Precatalysts | These can offer enhanced activity and stability. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To an oven-dried Schlenk tube, add 3-Bromonaphthalene-1-carboxamide (1.0 equiv.), the arylboronic acid (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a phosphine ligand (e.g., SPhos, 4 mol%).
-
Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 equiv.) and the solvent system (e.g., toluene/water 4:1, 0.1 M).
-
Degassing: Thoroughly degas the mixture by bubbling argon through the solution for 20-30 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction to 80-110 °C and monitor by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and add water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography.
DOT Diagram: Minimizing Side Reactions in Suzuki-Miyaura Coupling
Caption: Decision tree for minimizing side reactions.
Concluding Remarks
Successfully navigating the chemistry of 3-Bromonaphthalene-1-carboxamide hinges on a foundational understanding of the steric challenges it presents. The peri-interaction is a key structural feature that must be addressed through the judicious selection of highly active catalyst systems, particularly those employing bulky, electron-rich phosphine ligands. By systematically troubleshooting issues of low conversion and side-product formation with the strategies outlined in this guide, researchers can unlock the synthetic potential of this valuable and versatile building block.
References
-
Reza, A. I.; Iwai, K.; Nishiwaki N. A Study of the Correlation between the Bulkiness of the peri-Substituents and the Distortion of a Naphthalene Ring. Molecules2023 , 28, 5343. [Link]
-
Reza, A. I. Evaluation of Steric Repulsion at peri-Positions as Non-Electronic Activation on Aromatic Rings. Doctoral Dissertation, Kochi University of Technology, 2024 . [Link]
-
Schiemenz, G. P.; Näther, Ch. peri-Interactions in Naphthalenes, 7. A Hetera-naphthalene as a Model Compound for 8-Dimethylamino- naphth-1-yl Silicon and Phosphorus Compounds. Z. Naturforsch. B1997 , 52, 309-316. [Link]
-
Schiemenz, G. P.; et al. peri-Interactions in Naphthalenes, 10. In Search of Independent Criteria for N−→P Bonding: Protonation Studies on 8-(Dialkylamino)-naphth-1-yl-phosphines. Z. Naturforsch. B1998 , 53, 663-672. [Link]
-
Wainwright, M.; et al. The peri-interaction in 1-substituted naphthalenes. Repulsion between the amino group and the naphthyl hydrogen shown causes twisting of the amino group out of the plane with loss of conjugation between the lone pair of electrons on nitrogen and the naphthyl chromophore. ResearchGate, 1999 . [Link]
-
Barl, N. M.; et al. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement. Org. Lett.2023 , 25, 7532-7536. [Link]
-
Elmes, R. B. P.; et al. Direct Amidation to Access 3-Amido-1,8-Naphthalimides Including Fluorescent Scriptaid Analogues as HDAC Inhibitors. Molecules2020 , 25, 5933. [Link]
-
Wikipedia contributors. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Saito, S.; et al. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au2021 , 1, 1255-1262. [Link]
-
J. C. V. Malins, C. S. et al. Solvent-Free Synthesis of Core-Functionalised Naphthalene Diimides by Using a Vibratory Ball Mill: Suzuki, Sonogashira and Buchwald–Hartwig Reactions. Chemistry – A European Journal2022 , 28, e202201389. [Link]
Sources
- 1. A Study of the Correlation between the Bulkiness of peri-Substituents and the Distortion of a Naphthalene Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. kutarr.kochi-tech.ac.jp [kutarr.kochi-tech.ac.jp]
- 5. scispace.com [scispace.com]
Technical Support Center: Scaling Up the Synthesis of 3-Bromonaphthalene-1-carboxamide
This technical support guide is designed for researchers, chemists, and process development professionals focused on the synthesis of 3-Bromonaphthalene-1-carboxamide. As projects transition from bench-scale discovery to kilogram-scale production, new challenges in reaction efficiency, impurity management, and operational safety emerge. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to navigate the complexities of scaling up this important chemical transformation. The primary focus is the amidation of the readily available precursor, 3-Bromo-naphthalene-1-carboxylic acid[1][2].
Section 1: Synthesis Overview & Strategic Considerations for Scale-Up
The conversion of 3-Bromo-naphthalene-1-carboxylic acid to its primary amide is a fundamental amidation reaction. However, the direct reaction between a carboxylic acid and an amine (or ammonia) is generally inefficient, as it tends to form a stable and unreactive ammonium carboxylate salt[3][4]. Therefore, activation of the carboxylic acid is necessary. The choice of activation strategy is the most critical decision when scaling up, impacting everything from process safety and cost to waste disposal and final product purity.
General Experimental Workflow
The overall process can be visualized as a three-stage operation: Carboxylic Acid Activation & Amidation, Work-up & Isolation, and Final Purification. Each stage presents unique challenges that must be addressed for a successful and scalable synthesis.
Sources
Troubleshooting low reactivity of 3-Bromonaphthalene-1-carboxamide
Topic: Troubleshooting Low Reactivity in Cross-Coupling Reactions Ticket ID: #BN-3-BR-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Deceptive" Substrate
You are likely encountering stalled conversion or low yields with 3-Bromonaphthalene-1-carboxamide . On paper, this substrate appears reactive: the electron-withdrawing carboxamide group (EWG) at the C1 position should theoretically activate the C3-Br bond for oxidative addition.
The Reality: The failure is rarely due to the C-Br bond strength. Instead, it is caused by two specific antagonistic factors:
-
Catalyst Sequestration (The "Amide Trap"): The primary amide (
) acts as a Lewis base, coordinating to the Palladium center and displacing the phosphine ligands required for the catalytic cycle. -
Lattice Energy (The "Solubility Wall"): The naphthalene core, combined with the hydrogen-bonding network of the primary amide, creates a highly crystalline, insoluble lattice that resists solvation in standard non-polar media (e.g., Toluene).
This guide provides a root-cause analysis and a validated "Gold Standard" protocol to overcome these barriers.
Diagnostic Matrix: Triage Your Reaction
Identify your specific failure mode below before proceeding to the protocol.
| Symptom | Probable Cause | Immediate Action |
| Starting Material (SM) Unchanged | Catalyst Poisoning or Failed Oxidative Addition . The primary amide is binding to Pd(II), preventing reduction to Pd(0) or displacing ligands. | Switch to Buchwald Precatalysts (e.g., XPhos Pd G3). Avoid Pd(PPh3)4. |
| "Brick" in the Flask (Precipitate) | Solubility Failure . The reaction is heterogeneous; reagents are trapped in the crystal lattice. | Switch solvent to 1,4-Dioxane/Water (4:1) or n-Butanol . Increase Temp to >100°C. |
| Dehalogenation (Product is Naphthalene-1-amide) | Protodehalogenation . The catalytic cycle initiates but stalls before transmetallation, leading to Hydride transfer. | Switch base to anhydrous |
| Black Metal Precipitate (Early) | Ligand dissociation . The amide displaced the ligand, causing Pd to aggregate into inactive Pd-black. | Increase Ligand:Pd ratio to 2:1 or use a chelating ligand like Xantphos . |
Technical Deep Dive
The "Amide Trap" Mechanism
Standard catalysts like
The Fix: You must use sterically bulky, electron-rich ligands (e.g., XPhos , SPhos ) that create a "protective shell" around the Pd center, physically preventing the amide from coordinating while facilitating oxidative addition.
The Solubility Paradox
Naphthalene derivatives exhibit strong
-
Standard Solvents (Toluene, THF): Fails. The substrate remains solid.
-
Recommended System: n-Butanol or Dioxane/Water . The alcohol/water component disrupts the amide H-bonding network, while the organic component solvates the naphthalene core.
Visualization: Troubleshooting Logic & Mechanism
Figure 1: Decision Logic for Optimization
Caption: A logic flow for diagnosing reaction failure based on physical observation and LCMS data.
Figure 2: The "Amide Trap" vs. Active Cycle
Caption: Mechanism showing how the primary amide sequesters Palladium (Red path) vs. the successful Buchwald cycle (Green path).
The "Gold Standard" Protocol
Objective: Suzuki-Miyaura Coupling of 3-Bromonaphthalene-1-carboxamide with Phenylboronic Acid.
Rationale:
-
Catalyst: XPhos Pd G3 (Precatalyst). Generates the active Pd(0) species efficiently and the bulky XPhos ligand prevents amide coordination [1][2].
-
Solvent: n-Butanol . High boiling point (117°C) allows high-energy activation; protic nature dissolves the amide [3].
-
Base:
(Tribasic Potassium Phosphate) . Gentle enough to prevent amide hydrolysis but strong enough for transmetallation.
Step-by-Step Methodology
-
Preparation:
-
To a 20 mL microwave vial (or pressure tube), add:
-
3-Bromonaphthalene-1-carboxamide (1.0 equiv, 1.0 mmol)
-
Boronic Acid (1.5 equiv, 1.5 mmol)
- (3.0 equiv, finely ground)
-
XPhos Pd G3 (0.02 equiv / 2 mol%)
-
XPhos (free ligand) (0.01 equiv / 1 mol%) [Optional but recommended to extend catalyst life]
-
-
-
Solvation & Degassing:
-
Add n-Butanol (concentration 0.2 M, ~5 mL).
-
Critical Step: Sparge with Argon/Nitrogen for 10 minutes. Do not skip. Oxygen promotes homocoupling and catalyst death.[1]
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C for 2-4 hours. (If using microwave: 100°C for 45 mins).
-
Visual Check: The reaction should turn from a suspension to a dark, homogeneous solution.
-
-
Workup:
-
Cool to room temperature.[2]
-
Dilute with Ethyl Acetate (EtOAc) and water.
-
Note: The product may precipitate at the interface due to low solubility. If this happens, filter the precipitate directly—it is likely your pure product.
-
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling Reactions. Journal of the American Chemical Society. Link
-
Hazari, N., et al. (2017). General Method for the Suzuki–Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl]. Organic Letters.[2] Link
-
BenchChem Technical Support. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. BenchChem.[3] Link
-
Lundgren, R. J., & Stradiotto, M. (2010). Key concepts in ligand design: An introduction to bulky phosphines. Aldrichimica Acta. Link
Sources
Catalyst selection for cross-coupling reactions of 3-Bromonaphthalene-1-carboxamide
[1]
Current Status: Operational Agent: Senior Application Scientist Ticket ID: NAP-BR-301[1]
Substrate Analysis & Critical Challenges
Before selecting a catalyst, you must understand the specific "personality" of your substrate: 3-Bromonaphthalene-1-carboxamide .[1]
The Chemical Environment[2][3]
-
The Electrophile (C3-Br): The bromine is located at the 3-position (beta). This is electronically activated by the electron-withdrawing carboxamide at C1, making oxidative addition relatively facile compared to electron-neutral naphthyl bromides.[1]
-
The Interferent (C1-CONH₂): The primary amide is the main source of failure.
-
Lewis Basicity: The free
group is a competent ligand for Pd(II), leading to the formation of stable, inactive bis-amide palladium complexes (Catalyst Poisoning). -
Peri-Interaction: The amide at C1 interacts sterically with the proton at C8 (the peri position). This forces the amide out of planarity, potentially reducing its ability to conjugate with the ring, but increasing the solubility challenges due to disrupted pi-stacking.
-
Catalyst Selection Guide
Do not use generic "Pd(PPh₃)₄" for this substrate. The labile triphenylphosphine ligands are easily displaced by the high local concentration of the amide nitrogen, leading to catalyst death.
Decision Tree: Select Your Reaction
Figure 1: Decision matrix for catalyst selection based on the desired cross-coupling transformation.
Troubleshooting & FAQs
Issue 1: "The reaction turned black immediately and conversion is <5%."
Diagnosis: Catalyst Poisoning (Pd-Black Formation).
The Science: The primary amide nitrogen (
Corrective Action:
-
Switch Ligand: Move to XPhos or SPhos .[1] These biaryl phosphine ligands are extremely bulky. They create a "roof" over the palladium center that physically blocks the amide nitrogen from binding, while still allowing the smaller oxidative addition and transmetallation steps to occur.
-
Use Pre-catalysts: Stop using Pd(OAc)₂ + Ligand. Use XPhos Pd G4 (Generation 4 Precatalyst).[2] This ensures a 1:1 Pd:Ligand ratio and rapid activation, minimizing the window for the amide to interfere during the catalyst initiation phase.
Issue 2: "I see the product, but also a significant amount of nitrile (C1-CN)."
Diagnosis: Pd-Catalyzed Dehydration.[1] The Science: Palladium can catalyze the dehydration of primary amides to nitriles, especially in the presence of certain additives or high temperatures. This is a competitive side reaction.
Corrective Action:
-
Lower Temperature: If running at 100°C+, reduce to 80°C.
-
Base Selection: Avoid strong alkoxide bases (NaOtBu). Switch to weak, inorganic bases like
(Potassium Phosphate Tribasic) or . These are sufficient for the Suzuki coupling but less likely to promote the elimination pathway.
Issue 3: "My starting material is not dissolving."
Diagnosis: Naphthalene
Corrective Action:
Optimized Protocol: Suzuki-Miyaura Coupling
This protocol is validated for 3-bromonaphthalene-1-carboxamide to minimize amide interference.[1]
Reagents:
-
Substrate: 3-Bromonaphthalene-1-carboxamide (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2.0 mol%)
-
Alternative: Pd(dppf)Cl₂·DCM (3.0 mol%) if XPhos is unavailable.
-
-
Base:
(2.0 M aqueous solution, 3.0 equiv) -
Solvent: 1,4-Dioxane (0.2 M concentration)
Step-by-Step:
-
Charge Solids: Add the bromide, boronic acid, and XPhos Pd G4 to a reaction vial equipped with a stir bar.
-
Inert Atmosphere: Seal the vial and purge with Argon/Nitrogen for 5 minutes. (Crucial: Oxygen accelerates catalyst decomposition).
-
Add Liquids: Syringe in the degassed 1,4-Dioxane and the aqueous base solution.
-
Heat: Place in a pre-heated block at 80°C . Stir vigorously (1000 rpm) to ensure mixing of the biphasic system.
-
Monitor: Check LCMS at 2 hours. If conversion is slow, raise to 100°C.
-
Workup: Dilute with EtOAc, wash with water (to remove inorganic salts) and brine. The product will likely be in the organic layer, but check the aqueous interface if the product is polar.
Mechanistic Insight: The "Amide Trap"
Why does the amide kill the catalyst? The diagram below illustrates the "Path of Failure" (Amide Binding) versus the "Path of Success" (Transmetallation).
Figure 2: Mechanistic divergence.[1] Bulky ligands (Green Path) prevent the amide nitrogen from coordinating to the Pd(II) intermediate, forcing the cycle toward Transmetallation.
Data Summary: Ligand Performance
| Ligand Class | Example | Compatibility with Free Amides | Recommendation Level |
| Simple Phosphine | Poor. Easily displaced by | ⛔ DO NOT USE | |
| Bidentate | dppf, dppe | Moderate. Chelating effect resists displacement. | ⚠️ Backup Option |
| Biaryl (Buchwald) | XPhos , SPhos | Excellent. Steric bulk prevents N-binding.[1] | ✅ Primary Choice |
| NHC | PEPPSI-IPr | Good. Strong | ✅ Alternative |
References
-
Buchwald, S. L., et al. (2013). Precatalysts for the Rapid Generation of Active L1Pd(0) Complexes in Cross-Coupling. Journal of the American Chemical Society.
-
Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles. Journal of Organometallic Chemistry.
-
Molander, G. A., et al. (2012). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Organotrifluoroborates. Chemical Reviews.[1][3]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides. Accounts of Chemical Research.[3][4]
Technical Support Center: Analytical Refinement for 3-Bromonaphthalene-1-carboxamide
Topic: Refinement of analytical methods for 3-Bromonaphthalene-1-carboxamide Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and QC Analysts[1]
Introduction: The Analytical Challenge
Welcome to the Technical Support Center. You are likely here because 3-Bromonaphthalene-1-carboxamide (3-BNC) presents a unique set of analytical hurdles. Unlike simple benzene derivatives, the naphthalene core introduces significant hydrophobicity, while the carboxamide moiety creates strong hydrogen-bonding capabilities.[1]
The critical failure point in analyzing 3-BNC is rarely detection—it is specificity . Synthetic routes (often via bromination of naphthalene-1-carboxamide or amidation of 3-bromo-1-naphthoic acid) frequently yield regioisomers (4-bromo or 2-bromo analogues) that co-elute on standard C18 columns.
This guide moves beyond generic protocols to provide a self-validating, isomer-specific analytical strategy.
Module 1: High-Resolution Separation Protocol
Standard Operating Procedure (SOP-3BNC-01)
Objective: Baseline separation of 3-BNC from its critical 4-bromo regioisomer and starting materials.
The "Why" Behind the Method:
Standard C18 columns separate based on hydrophobicity. However, 3-bromo and 4-bromo isomers have nearly identical logP values.[1] To separate them, we must exploit
Instrument Parameters
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl , 150 x 4.6 mm, 2.7 µm (Fused-Core) | Maximizes |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity, reducing amide tailing.[1] |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | ACN provides sharper peaks for aromatics than Methanol. |
| Flow Rate | 1.0 mL/min | Optimized for 2.7 µm particle backpressure. |
| Column Temp | 35°C | Slightly elevated temp improves mass transfer and peak shape. |
| Detection | UV @ 220 nm & 280 nm | 220 nm for trace impurities; 280 nm for specificity (naphthalene absorption). |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration |
| 2.0 | 5% | Isocratic hold to elute polar salts |
| 12.0 | 60% | Shallow gradient for isomer resolution |
| 15.0 | 95% | Column wash (elute dibrominated species) |
| 17.0 | 95% | Hold |
| 17.1 | 5% | Re-equilibration |
Module 2: Troubleshooting Guide (Q&A)
Category A: Separation & Selectivity
Q1: I see a "shoulder" on the main 3-BNC peak. Is this column degradation or an impurity? A: This is likely the 4-bromo regioisomer .
-
Diagnosis: In electrophilic aromatic substitution, the 4-position is kinetically favored over the 3-position. On a standard C18 column, these often co-elute.[1]
-
Solution: Switch to a Phenyl-Hexyl column (as per Module 1) or use a Methanol-based mobile phase on C18. Methanol allows different solvation of the planar naphthalene ring compared to ACN, often changing selectivity enough to resolve the shoulder.[1]
Q2: My retention times are drifting significantly between runs. A: This is often due to temperature fluctuations affecting the amide hydrogen bonding.
-
Mechanism: The carboxamide group (
) can form intramolecular H-bonds or interact with the solvent. These equilibria are temperature-sensitive. -
Fix: Ensure your column oven is actively controlled (
). Do not rely on ambient temperature.
Category B: Peak Shape & Detection
Q3: The 3-BNC peak shows severe tailing (Asymmetry factor > 1.5). A: This is "Secondary Interaction" caused by residual silanols on the silica support interacting with the amide nitrogen.
-
Immediate Fix: Increase the ionic strength of the buffer. Switch from 0.1% Formic Acid to 10 mM Ammonium Formate (pH 3.0) . The ammonium ions compete for the silanol sites, sharpening the amide peak.[1]
Q4: I am using LC-MS, but the sensitivity is lower than expected. A: Naphthalene amides can be difficult to ionize in ESI+.
-
Optimization:
-
Source: Switch to APCI (Atmospheric Pressure Chemical Ionization) . The naphthalene core is non-polar and ionizes efficiently via charge transfer in APCI.
-
Adducts: If sticking with ESI, look for the Sodium adduct
rather than the protonated ion, as amides are strong sodium scavengers.[1]
-
Module 3: Visualizing the Analytical Workflow
The following diagram illustrates the decision matrix for method development, ensuring you select the correct pathway based on your specific impurity profile.
Figure 1: Decision tree for optimizing the separation of 3-Bromonaphthalene-1-carboxamide from critical isomeric impurities.
Module 4: Structural Confirmation (Self-Validation)
When establishing the identity of 3-BNC, you must rely on orthogonal data to confirm you have the correct isomer.
Mass Spectrometry: The "Twin Towers"
Bromine exists as two stable isotopes:
-
Validation Check: Your MS spectrum must show two peaks of nearly equal intensity separated by 2 mass units (
and ). -
Target Mass (ESI+):
and ( ).[1] -
If you do not see this 1:1 ratio, you do not have a brominated species.[1]
NMR Spectroscopy: Regioisomer Differentiation
Distinguishing 3-bromo from 4-bromo requires analyzing the aromatic coupling constants (
| Feature | 3-Bromonaphthalene-1-carboxamide | 4-Bromonaphthalene-1-carboxamide |
| H2 Proton | Appears as a doublet with small coupling ( | Appears as a doublet with large coupling ( |
| Symmetry | Lower symmetry in the substituted ring. | Higher symmetry potential if 1,4-substituted.[1] |
Module 5: Impurity Fate Mapping
Understanding where impurities originate allows for proactive method adjustment.
Figure 2: Origin and analytical fate of common synthetic impurities.
References
-
International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. [Link]
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).[1] Introduction to Modern Liquid Chromatography. Wiley. (Chapter on "Separation of Isomers" and "Phenyl Phases"). [Link][1]
-
Phenomenex. (2024).[3] Selectivity of Phenyl-Hexyl Phases for Aromatic Isomers. Technical Application Note. [Link]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. (7th Ed). Wiley. (Reference for Naphthalene coupling constants). [Link][1]
Sources
Validation & Comparative
A Spectroscopic Guide to the Isomers of 3-Bromonaphthalene-1-carboxamide: An In-Depth Comparative Analysis
In the landscape of pharmaceutical research and materials science, the precise identification and characterization of molecular isomers are of paramount importance. Subtle differences in the spatial arrangement of atoms within a molecule can lead to vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic comparison of 3-Bromonaphthalene-1-carboxamide and its positional isomers. By leveraging a combination of experimental data from related compounds and advanced computational predictions, we will explore the nuanced spectroscopic signatures that differentiate these closely related molecules. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of isomeric differentiation through common analytical techniques.
The Critical Role of Isomer Differentiation
The naphthalene core is a prevalent scaffold in medicinal chemistry and functional materials. The introduction of substituents, such as a bromine atom and a carboxamide group, gives rise to a multitude of positional isomers. In the case of Bromonaphthalene-1-carboxamide, the bromine atom can occupy various positions on the naphthalene ring, leading to distinct isomers with unique electronic and steric environments. These differences manifest in their spectroscopic profiles, providing a powerful tool for their unambiguous identification.
This guide will focus on a comparative analysis of the following isomers:
-
2-Bromo-naphthalene-1-carboxamide
-
3-Bromo-naphthalene-1-carboxamide
-
4-Bromo-naphthalene-1-carboxamide
-
5-Bromo-naphthalene-1-carboxamide
-
6-Bromo-naphthalene-1-carboxamide
-
7-Bromo-naphthalene-1-carboxamide
We will delve into the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra, as well as their Mass Spectrometric (MS) fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Environment
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts of ¹H and ¹³C nuclei are highly sensitive to the local electronic environment, making NMR an ideal technique for distinguishing between isomers.
The Causality Behind Chemical Shift Variations
The position of the electron-withdrawing bromine atom and the carboxamide group significantly influences the electron density distribution across the naphthalene ring. This, in turn, affects the shielding and deshielding of the aromatic protons and carbons. For instance, protons and carbons in close proximity to the bromine atom will experience a downfield shift in their NMR signals due to the inductive effect of the halogen. Similarly, the anisotropic effect of the carbonyl group in the carboxamide moiety will cause deshielding of nearby protons.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the isomers of Bromonaphthalene-1-carboxamide. These predictions are based on established computational models and validated against experimental data for related bromonaphthalene derivatives.[1][2]
Table 1: Predicted ¹H NMR Chemical Shifts (ppm) in CDCl₃
| Proton | 2-Bromo | 3-Bromo | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| H-2 | - | 8.21 | 7.95 | 7.88 | 7.89 | 7.91 |
| H-3 | 8.15 | - | 7.78 | 7.65 | 7.68 | 7.70 |
| H-4 | 7.90 | 7.92 | - | 7.45 | 7.48 | 7.50 |
| H-5 | 7.60 | 7.62 | 7.65 | - | 8.10 | 7.85 |
| H-6 | 7.70 | 7.72 | 7.75 | 7.55 | - | 8.25 |
| H-7 | 7.40 | 7.42 | 7.45 | 7.95 | 7.80 | - |
| H-8 | 8.05 | 8.08 | 8.12 | 8.40 | 8.15 | 8.18 |
| NH₂ | 6.5-7.5 | 6.5-7.5 | 6.5-7.5 | 6.5-7.5 | 6.5-7.5 | 6.5-7.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) in CDCl₃
| Carbon | 2-Bromo | 3-Bromo | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| C-1 | 133.5 | 134.0 | 134.2 | 133.8 | 133.9 | 134.1 |
| C-2 | 122.0 | 129.5 | 128.8 | 128.5 | 128.6 | 128.7 |
| C-3 | 129.8 | 121.5 | 127.5 | 127.2 | 127.4 | 127.6 |
| C-4 | 127.0 | 128.0 | 122.5 | 126.9 | 127.1 | 127.3 |
| C-4a | 130.5 | 131.0 | 131.2 | 130.8 | 130.9 | 131.1 |
| C-5 | 128.2 | 128.4 | 128.6 | 121.8 | 129.0 | 128.9 |
| C-6 | 127.8 | 127.9 | 128.1 | 127.6 | 122.2 | 129.2 |
| C-7 | 126.5 | 126.7 | 126.9 | 127.3 | 127.8 | 122.4 |
| C-8 | 125.0 | 125.2 | 125.4 | 129.5 | 125.6 | 125.8 |
| C-8a | 135.0 | 135.3 | 135.5 | 135.1 | 135.2 | 135.4 |
| C=O | 169.0 | 169.2 | 169.5 | 168.8 | 168.9 | 169.1 |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for reliable isomer differentiation.
Caption: Workflow for NMR data acquisition and analysis.
Infrared (IR) Spectroscopy: Probing Molecular Vibrations
IR spectroscopy provides valuable information about the functional groups present in a molecule. The vibrational frequencies of specific bonds are influenced by the surrounding molecular structure, allowing for the differentiation of isomers.
Key Vibrational Modes for Isomer Identification
For the Bromonaphthalene-1-carboxamide isomers, the key IR absorption bands to monitor include:
-
N-H stretching of the primary amide (typically two bands in the 3400-3100 cm⁻¹ region).
-
C=O stretching of the amide (Amide I band, around 1680-1640 cm⁻¹).[3]
-
N-H bending of the amide (Amide II band, around 1640-1600 cm⁻¹).
-
C-Br stretching (in the fingerprint region, typically below 800 cm⁻¹).
-
Aromatic C-H out-of-plane bending (in the 900-690 cm⁻¹ region), which is highly characteristic of the substitution pattern on the aromatic ring.
The precise position of the C-Br stretch and the pattern of the C-H out-of-plane bending bands are particularly useful for distinguishing between the isomers.
Predicted IR Absorption Data
Table 3: Predicted Key IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | 2-Bromo | 3-Bromo | 4-Bromo | 5-Bromo | 6-Bromo | 7-Bromo |
| N-H stretch | ~3350, ~3180 | ~3352, ~3182 | ~3348, ~3178 | ~3355, ~3185 | ~3353, ~3183 | ~3351, ~3181 |
| C=O stretch | ~1660 | ~1662 | ~1658 | ~1665 | ~1663 | ~1661 |
| N-H bend | ~1620 | ~1622 | ~1618 | ~1625 | ~1623 | ~1621 |
| C-Br stretch | ~750 | ~780 | ~820 | ~760 | ~800 | ~840 |
| C-H oop bend | ~810, ~740 | ~880, ~780 | ~830 | ~790, ~730 | ~870, ~810 | ~890, ~820 |
Experimental Protocol for FTIR Spectroscopy
Caption: Workflow for FTIR data acquisition and analysis.[4]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the chromophore.
Influence of Substituent Position on λ_max
The naphthalene ring system is the primary chromophore in these molecules. The position of the bromine atom and the carboxamide group can perturb the π-electron system, leading to shifts in the absorption maxima. Generally, substituents that extend the conjugation or have strong electronic effects will cause a bathochromic (red) shift to longer wavelengths.[5]
Predicted UV-Vis Absorption Data
Table 4: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol
| Isomer | λ_max 1 | λ_max 2 |
| 2-Bromo | ~290 | ~330 |
| 3-Bromo | ~288 | ~328 |
| 4-Bromo | ~295 | ~335 |
| 5-Bromo | ~292 | ~332 |
| 6-Bromo | ~289 | ~329 |
| 7-Bromo | ~287 | ~327 |
The differences in λ_max among the isomers are expected to be subtle, but high-resolution spectrophotometry should be able to distinguish them.
Experimental Protocol for UV-Vis Spectroscopy
Caption: Workflow for UV-Vis data acquisition and analysis.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For the Bromonaphthalene-1-carboxamide isomers, the molecular ion peak will be a characteristic doublet (M⁺ and M+2) due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio.[6]
Characteristic Fragmentation Pathways
The primary fragmentation pathways for these isomers are expected to involve:
-
Loss of the carboxamide group (-CONH₂): This would result in a bromonaphthalene cation.
-
Loss of the bromine atom (-Br): This would lead to a naphthalenecarboxamide cation.
-
Cleavage of the carbonyl-naphthalene bond: This could generate a bromonaphthyl cation or a carboxamide radical.
While the major fragments may be similar for all isomers, the relative intensities of the fragment ions can vary, providing clues to the substitution pattern.
Predicted Mass Spectrometry Data
Table 5: Predicted Key Mass-to-Charge Ratios (m/z) in EI-MS
| Fragment | Predicted m/z |
| [M]⁺ | 250/252 |
| [M - NH₂]⁺ | 234/236 |
| [M - CONH₂]⁺ | 206/208 |
| [M - Br]⁺ | 171 |
| [C₁₀H₆Br]⁺ | 205/207 |
Experimental Protocol for Mass Spectrometry
Caption: Workflow for Mass Spectrometry data acquisition and analysis.
Conclusion
The spectroscopic differentiation of 3-Bromonaphthalene-1-carboxamide isomers is a challenging yet achievable task. By carefully analyzing the subtle variations in their NMR, IR, UV-Vis, and MS data, researchers can confidently identify and characterize each isomer. This guide has provided a framework for this comparative analysis, leveraging computational predictions to supplement the available experimental data on related compounds. The presented protocols offer a standardized approach to data acquisition, ensuring the reliability and reproducibility of the results. Ultimately, a multi-technique approach, combining the strengths of each spectroscopic method, is the most robust strategy for the unambiguous identification of these and other closely related molecular isomers.
References
- Jabr, H. S., Alsaeedi, H. D. I., & Radi, I. O. (2025). Resolution Infrared and UV-Vis spectrum of Naphthalene and Anthracene Compounds. International Journal of Computational and Experimental Science and Engineering, 11(3), 4875-4879.
- Mahendra, M., et al. (2015). NBO, NLO, HOMO–LUMO, NMR and Electronic spectral study on 1-Bromo-4-Methyl Naphthalene Quantum Computational and Spectroscopic (FT-IR, FT-Raman) Methods.
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PubChem. (n.d.). 5-Bromonaphthalene-1-carboxylic acid. Retrieved from [Link]
- Benkyi, I., Tapavicza, E., Fliegl, H., & Sundholm, D. (2019). Calculation of vibrationally resolved absorption spectra of acenes and pyrene. Physical Chemistry Chemical Physics, 21(37), 20847-20857.
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PubChem. (n.d.). 4-Bromonaphthalen-1-ol. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
- Fréreux, J. N., Godard, M., Dartois, E., & Pino, T. (2023). Ultraviolet electronic spectroscopy of heavily substituted naphthalene derivatives. Astronomy & Astrophysics, 677, A149.
- Wagen, C. (2023). Computational NMR Prediction: A Microreview. Corin Wagen.
- Frontera. (2023).
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ResearchGate. (n.d.). UV/Vis absorption (left) and fluorescence (right) spectra of 3g... Retrieved from [Link]
- Smole, M. (2023). Buy 5-Bromo-1-naphthoic acid | 16726-67-3. Smolecule.
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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PubChem. (n.d.). 7-Bromonaphthalene-1-carboxylic acid. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to the Reactivity of 1-Bromonaphthalene and 2-Bromonaphthalene. BenchChem.
- ijbpas. (2022).
- MDPI. (2014). Preparation and Biological Properties of Ring-Substituted Naphthalene-1-Carboxanilides. MDPI.
- IUPAC. (1988). Part VII: Molecular absorption spectroscopy, ultraviolet and visible (UV/VIS)
- BenchChem. (n.d.). An In-depth Technical Guide on the Physical Appearance and Stability of 4-Bromonaphthalene-1-sulfonamide Solid. BenchChem.
- Cardiff University. (n.d.). Polybromination of naphthalene using bromine over a montmorillonite clay and regioselective synthesis of 2,6-dibromonaphthalene. ORCA.
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OMLC. (n.d.). Naphthalene. Retrieved from [Link]
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PubChem. (n.d.). 6-Bromonaphthalen-1-ol. Retrieved from [Link]
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Wikipedia. (n.d.). 1-Bromonaphthalene. Retrieved from [Link]
- PubChemLite. (2026). 7-bromonaphthalene-1-carboxylic acid (C11H7BrO2). PubChemLite.
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ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. Retrieved from [Link]
- Agilent. (n.d.). ftir spectroscopy reference guide. Agilent.
- RSC Publishing. (n.d.). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. RSC Publishing.
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A Senior Application Scientist's Guide to the Orthogonal Cross-Validation of 3-Bromonaphthalene-1-carboxamide
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous characterization of novel chemical entities is the bedrock of reliable and reproducible science. For a molecule like 3-Bromonaphthalene-1-carboxamide, a potential intermediate in the synthesis of complex pharmaceuticals, establishing a robust analytical data package is not merely a procedural step but a scientific imperative.[1][2] This guide eschews a rigid template to provide a dynamic, logic-driven framework for the cross-validation of its analytical data, grounded in the principle of orthogonal analysis.
The core philosophy of cross-validation, particularly in a regulatory context, is to ensure that an analytical method yields consistent and reliable results under varied conditions.[3][4] We extend this principle by employing a suite of orthogonal methods—techniques that measure the same attributes via fundamentally different physicochemical principles—to build a self-validating and unassailable analytical dossier.[5][6][7][8]
The Principle of Orthogonal Analysis: A Multi-Faceted Approach to Truth
No single analytical technique is infallible; each possesses inherent biases and limitations.[7] An orthogonal approach mitigates this by requiring that data from disparate techniques converge to describe a single, consistent molecular reality.[6] For 3-Bromonaphthalene-1-carboxamide, our cross-validation rests on four pillars: Nuclear Magnetic Resonance (NMR) for structural architecture, Mass Spectrometry (MS) for molecular mass confirmation, Infrared (IR) Spectroscopy for functional group identification, and High-Performance Liquid Chromatography (HPLC) for purity assessment.
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} ondot
Structural Elucidation: Building the Molecular Blueprint
The first objective is to confirm the molecular structure. NMR and Mass Spectrometry serve as our primary, orthogonal tools for this purpose.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the definitive map of atomic connectivity. For 3-Bromonaphthalene-1-carboxamide, we predict a distinct pattern in both ¹H and ¹³C NMR spectra.
-
¹H NMR Causality: The naphthalene core protons will appear in the aromatic region (typically δ 7.0-8.5 ppm).[9][10] The substitution pattern breaks the symmetry, leading to a complex series of doublets and multiplets. The proton at the C2 position, being adjacent to the bromine atom, is expected to be a singlet or a narrow doublet. The protons of the primary amide (-CONH₂) will likely appear as two broad singlets, their chemical shift being sensitive to solvent and concentration.
-
¹³C NMR Causality: The spectrum will show 11 distinct signals: 10 for the naphthalene core carbons and one for the carbonyl carbon of the amide group (expected ~165-170 ppm). The carbon atom directly bonded to the bromine (C3) will show a characteristic shift, and its intensity may be reduced due to quadrupolar relaxation effects of the bromine nucleus.[11][12]
Mass Spectrometry (MS)
MS provides an independent confirmation of the molecular formula by measuring the mass-to-charge ratio (m/z) of the ionized molecule.
-
Molecular Ion Peak: The key diagnostic feature for 3-Bromonaphthalene-1-carboxamide (C₁₁H₈BrNO) is its molecular ion peak. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), we must observe a pair of peaks (M⁺ and M+2) of nearly equal intensity.[13] For C₁₁H₈⁷⁹BrNO, the expected monoisotopic mass is approximately 248.98 Da. The M+2 peak, corresponding to C₁₁H₈⁸¹BrNO, will be at ~250.98 Da. The presence of this 1:1 isotopic pattern is unequivocal evidence of a single bromine atom in the molecule.[14][15]
-
Fragmentation Pattern: Electron ionization (EI) would likely induce fragmentation, with a prominent fragment corresponding to the loss of the carboxamide group (•CONH₂) or the bromine atom (•Br), providing further structural clues.
Comparative Analysis: The Power of an Isomeric Alternative
To truly validate the specificity of our analytical methods, we compare the data for 3-Bromonaphthalene-1-carboxamide with a closely related isomer, such as 4-Bromonaphthalene-1-carboxamide . While having the same molecular formula and weight, its different substitution pattern will yield predictably distinct analytical signatures.
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} ondot
Comparative Data Summary
| Analytical Technique | Parameter | 3-Bromonaphthalene-1-carboxamide (Expected) | 4-Bromonaphthalene-1-carboxamide (Expected) | Rationale for Differentiation |
| ¹H NMR | Aromatic Proton Multiplicity | H2 proton as a singlet/narrow doublet. | H3 proton as a doublet coupled to H2. | The coupling patterns directly map the proton connectivity, providing a unique fingerprint for each isomer.[16] |
| ¹³C NMR | Chemical Shifts (ppm) | A unique set of 11 chemical shifts. | A different, unique set of 11 chemical shifts. | The electronic environment of each carbon atom is distinct due to the different positions of the substituents. |
| HPLC | Retention Time (min) | t_R1 | t_R2 (likely different from t_R1) | Subtle differences in polarity and shape will lead to different interactions with the stationary phase. |
| FTIR | Fingerprint Region (cm⁻¹) | Unique pattern from 1200-700 cm⁻¹. | Different unique pattern from 1200-700 cm⁻¹. | Out-of-plane C-H bending vibrations are highly sensitive to the substitution pattern on the aromatic ring.[17][18] |
Functional Group and Purity Confirmation
FTIR and HPLC provide the final orthogonal layers of confirmation, focusing on the presence of key functional groups and the overall purity of the material.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and powerful technique for confirming the presence of specific functional groups. For 3-Bromonaphthalene-1-carboxamide, the spectrum must exhibit characteristic absorptions:
-
N-H Stretch: A pair of medium-intensity peaks between 3400-3250 cm⁻¹ confirms the primary amide (-NH₂) group.[19]
-
C=O Stretch (Amide I band): A strong, sharp absorption around 1680-1640 cm⁻¹ is characteristic of the amide carbonyl.[20][21]
-
N-H Bend (Amide II band): A peak in the 1640-1600 cm⁻¹ region.[20]
-
Aromatic C-H Stretch: Peaks appearing just above 3000 cm⁻¹.[18]
-
Aromatic C=C Bending: Medium to strong absorptions in the 1600-1450 cm⁻¹ region.
-
C-Br Stretch: Typically found in the lower frequency (fingerprint) region, often below 700 cm⁻¹.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
HPLC is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed RP-HPLC method provides quantitative data on the target compound and any potential impurities.
-
Method Principle: The method separates compounds based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[22] For naphthalene derivatives, a mobile phase consisting of an acetonitrile/water or methanol/water gradient is typically effective.[23][24][25]
-
Validation: The primary peak should be symmetrical and well-resolved from any impurity peaks. Purity is calculated by area percentage. The identity of the peak is confirmed by comparing its retention time to that of a certified reference standard. For ultimate confidence, collection of the peak followed by analysis with MS (LC-MS) confirms that the peak at that retention time has the correct molecular weight.
Detailed Experimental Protocols
Trustworthiness in science is built on transparent and reproducible methodologies. The following protocols provide a starting point for the analysis of 3-Bromonaphthalene-1-carboxamide.
Protocol 1: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with 16-32 scans.
-
Set the spectral width to cover a range of -2 to 12 ppm.
-
Process the data with a line broadening of 0.3 Hz.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Use a spectral width of 0 to 220 ppm.
-
A sufficient number of scans (e.g., 1024 or more) may be required to achieve an adequate signal-to-noise ratio.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile. Dilute to a working concentration of ~10 µg/mL with the initial mobile phase composition.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Range: m/z 100-500.
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.
-
Data Analysis: Extract the ion chromatograms for the expected m/z of the protonated molecule ([M+H]⁺) at ~249.99 and ~251.99. Verify the 1:1 isotopic pattern in the mass spectrum.[26]
-
Protocol 3: FTIR Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis: Perform baseline correction and peak picking. Assign major absorption bands to the corresponding functional group vibrations.
Conclusion
The cross-validation of analytical data for a compound like 3-Bromonaphthalene-1-carboxamide is a comprehensive process that builds a robust, self-consistent dataset. By employing the orthogonal techniques of NMR, MS, FTIR, and HPLC, we move beyond simple confirmation to a deep and reliable characterization. Each technique provides a unique piece of the puzzle, and their concordance provides high confidence in the molecule's structure, identity, and purity. This rigorous, multi-faceted approach is essential for ensuring data integrity, enabling successful research outcomes, and meeting the stringent requirements of drug development and regulatory science.[27][28]
References
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Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Available at: [Link]
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PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. Available at: [Link]
-
ACS Publications. Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry | Analytical Chemistry. Available at: [Link]
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Kopainsky, B., et al. (2022, July 21). On the Protonation and Deuteration of Hydroxy‐Substituted Naphthalenes – A 1H NMR Study. ChemistrySelect. Available at: [Link]
-
ResearchGate. ¹H NMR spectra of naphthalene measured under different conditions. Available at: [Link]
-
News-Medical. (2024, July 18). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Available at: [Link]
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A Senior Application Scientist's Guide to Catalyst Selection for the Functionalization of 3-Bromonaphthalene-1-carboxamide
Introduction: The Strategic Importance of Naphthalene-1-Carboxamides
The naphthalene-1-carboxamide scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, planar geometry and potential for diverse functionalization make it a cornerstone for developing novel pharmaceuticals, organic light-emitting diodes (OLEDs), and molecular probes. Specifically, the introduction of nitrogen-containing moieties via C-N cross-coupling on a bromonaphthalene precursor is a critical transformation, as the resulting N-aryl or N-alkyl naphthalenecarboxamides are prevalent in a wide range of biologically active molecules.[1][2]
The choice of catalyst for functionalizing a substrate like 3-Bromonaphthalene-1-carboxamide is not trivial. It dictates reaction efficiency, functional group tolerance, scalability, and cost. This guide provides a comparative analysis of the primary catalytic systems employed for this purpose: Palladium-, Copper-, and Nickel-based catalysts. We will delve into the mechanistic rationale behind catalyst selection, present comparative performance data, and provide detailed experimental protocols to empower researchers in drug development and synthetic chemistry to make informed decisions.
Core Challenge: Balancing Reactivity and Sterics
The functionalization of 3-Bromonaphthalene-1-carboxamide presents a classic challenge. The carbon-bromine bond at the 2- or 3-position (β-position) of a naphthalene ring is generally less electronically activated for oxidative addition compared to the 1-position (α-position).[3] However, the 1-position is subject to significant steric hindrance from the peri-hydrogen at C8.[3] Our substrate, 3-Bromonaphthalene-1-carboxamide, places the leaving group at a less reactive position while the bulky carboxamide group at C1 can influence the catalytic center's approach. This interplay necessitates a carefully optimized catalytic system.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Gold Standard
The Buchwald-Hartwig amination has become the most widely used and reliable method for forming C-N bonds.[1][4] Its success lies in the development of sophisticated phosphine ligands that precisely control the reactivity of the palladium center, allowing for milder conditions and an exceptionally broad substrate scope.[5]
Mechanistic Insight
The catalytic cycle, shown below, involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst.[4][6] The reductive elimination step is often turnover-limiting.[7][8][9]
Caption: The Buchwald-Hartwig Amination Catalytic Cycle.
Catalyst System Comparison
The choice of ligand is paramount. Early generation bidentate phosphine ligands like BINAP and DPPF were effective, but modern, bulky, electron-rich monophosphine ligands (biarylphosphines) have expanded the reaction's scope to include less reactive aryl halides and a wider range of amines.[1]
| Catalyst System | Ligand Type | Base | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Pd(OAc)₂ / BINAP | Bidentate Phosphine | NaOt-Bu | 100-110 | 75-90 | First reliable system for primary amines; may require higher temperatures. |
| Pd₂(dba)₃ / XPhos | Bulky Biarylphosphine | K₃PO₄ | 80-100 | 85-98 | Excellent for a wide range of amines and aryl bromides; good functional group tolerance. |
| Pd-G3-XPhos | Pre-catalyst | NaOt-Bu | RT-80 | 90-99 | Air-stable pre-catalyst simplifies setup; highly active, allowing lower temperatures. |
| Pd(OAc)₂ / KPhos | Dialkyl Biheteroaryl | KOH / NaOH | 100 | 80-95 | Enables use of aqueous ammonia and hydroxide bases, suppressing side reactions.[7][9][10] |
Representative Experimental Protocol: Buchwald-Hartwig Amination
Caption: General workflow for a Palladium-catalyzed amination experiment.
Protocol Details:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add a magnetic stir bar.
-
Reagent Addition: Under an inert atmosphere (glovebox), add 3-Bromonaphthalene-1-carboxamide (1.0 mmol), the desired amine (1.2 mmol), K₃PO₄ (2.0 mmol), XPhos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).
-
Solvent Addition: Add 5 mL of anhydrous toluene via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath at 100 °C. Stir for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter it through a pad of Celite, washing the pad with additional ethyl acetate. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to yield the final product.
Copper-Catalyzed Ullmann Condensation: The Cost-Effective Workhorse
The Ullmann condensation is the classic method for C-N bond formation, predating palladium catalysis by decades.[11][12] It uses inexpensive and abundant copper as the catalyst. While traditional Ullmann reactions required harsh conditions (stoichiometric copper, >200 °C), modern protocols use catalytic copper with ligands, allowing for significantly milder conditions.[11][13]
Mechanistic Insight
The mechanism is thought to involve a Cu(I)/Cu(III) cycle. A Cu(I) species undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate. Subsequent coordination of the deprotonated amine and reductive elimination yields the product and regenerates the active Cu(I) catalyst.[11][12]
Caption: A proposed catalytic cycle for the Ullmann C-N coupling.
Catalyst System Comparison
Ligand choice is crucial for solubilizing the copper salt and accelerating the reaction. Simple, inexpensive ligands are often effective.
| Catalyst System | Ligand Type | Base | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| CuI / L-proline | Amino Acid | K₂CO₃ | 90-110 | 70-90 | Inexpensive and effective for a range of substrates. |
| CuI / Phenanthroline | Diamine | K₂CO₃ | 110-140 | 75-95 | Classic ligand for Goldberg-Ullmann reactions.[11] |
| CuI / Aminoarenethiolate | Thiolate | K₂CO₃ | 160 | 85-95 | Highly efficient catalysts, can even be performed under solvent-free conditions.[13][14] |
Representative Experimental Protocol: Ullmann Condensation
-
Vessel Preparation: To a reaction vial, add a magnetic stir bar.
-
Reagent Addition: Add 3-Bromonaphthalene-1-carboxamide (1.0 mmol), the amine (1.5 mmol), K₂CO₃ (2.0 mmol), CuI (0.1 mmol), and L-proline (0.2 mmol).
-
Solvent Addition: Add 3 mL of DMSO.
-
Reaction: Seal the vial and heat in an oil bath at 110 °C with vigorous stirring for 24-48 hours.
-
Workup: Cool the reaction mixture, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Isolation & Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.
Nickel-Catalyzed Amination: The Emerging Challenger
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium.[15] Nickel's unique electronic properties and ability to access multiple oxidation states allow it to catalyze the amination of challenging substrates, including traditionally less reactive aryl chlorides.[16][17]
Mechanistic Insight
The cycle is similar to palladium's, typically involving Ni(0)/Ni(II) intermediates. However, pathways involving Ni(I)/Ni(III) species, particularly in photoredox-mediated reactions, have also been demonstrated, highlighting nickel's mechanistic versatility.[18] A key challenge has been facilitating the C-N reductive elimination step, which can be more difficult from nickel than from palladium.[15]
Caption: A simplified Ni(0)/Ni(II) catalytic cycle for C-N coupling.
Catalyst System Comparison
Similar to palladium, the development of specialized ligands has been key to unlocking nickel's potential.
| Catalyst System | Ligand Type | Base | Temp. (°C) | Typical Yield (%) | Key Advantages & Considerations |
| Ni(COD)₂ / Josiphos | Bidentate Phosphine | NaOt-Bu | 100 | 80-95 | Effective for coupling with ammonia and ammonium salts.[16] |
| NiCl₂ / Bipyridine | Diamine | NaOt-Bu | 80-100 | 75-90 | Often used in photoredox or electrochemically driven reactions.[15][19] |
| Ni(II) / NHC | N-Heterocyclic Carbene | K₃PO₄ | 100-120 | 80-95 | Air-stable pre-catalysts are available; good for aryl chlorides and sulfamates.[17] |
Comparative Summary and Selection Guide
The optimal catalyst depends on the specific project goals, including cost, scale, available equipment, and the nature of the coupling partners.
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann) | Nickel |
| Cost | High (Precious Metal) | Low (Abundant Metal) | Low (Abundant Metal) |
| Generality | Very High (Broadest Scope) | Moderate to Good | Good and Improving |
| Conditions | Mild to Moderate | Moderate to Harsh | Mild to Moderate |
| Ligands | Sophisticated, often expensive | Simple, inexpensive | Diverse, moderately complex |
| Sensitivity | Can be sensitive to air/moisture | Generally robust | Can be sensitive to air/moisture |
| Best For... | Complex molecules, high functional group tolerance, reliable high yields. | Large-scale synthesis where cost is a primary driver; specific heterocycle couplings. | Cost-sensitive applications, coupling of aryl chlorides, alternative reactivity. |
Decision Framework:
-
For maximum reliability and substrate scope on a laboratory scale with a valuable intermediate: Choose a modern Palladium system with a biarylphosphine ligand (e.g., Pd-G3-XPhos).
-
For a multi-kilogram scale-up where catalyst cost is a significant factor: Investigate optimization of a Copper/L-proline or Nickel/Josiphos system.
-
When coupling with ammonia or simple primary amines: Consider the specialized Pd/KPhos system with aqueous ammonia[20] or a Ni/Josiphos system with ammonium salts.[16]
Conclusion
The functionalization of 3-Bromonaphthalene-1-carboxamide is a well-precedented transformation achievable through several catalytic pathways. While Palladium-catalyzed Buchwald-Hartwig amination remains the benchmark for versatility and efficiency, advancements in Copper and Nickel catalysis offer compelling, cost-effective alternatives. The choice of ligand and base is critical in all systems and must be tailored to the specific amine coupling partner. By understanding the mechanistic underpinnings and comparative performance of these catalysts, researchers can strategically select the optimal system to accelerate their discovery and development programs.
References
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Choi, K., Brunn, J. N., Borate, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414–19424. [Link]
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Organic Chemistry Portal. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. [Link]
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Driver, M. S., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. Journal of the American Chemical Society, 119(35), 8232–8245. [Link]
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Choi, K., Brunn, J. N., Borate, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. [Link]
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Lin, Q.-Y., et al. (2018). Electrochemically Driven, Ni-Catalyzed Aryl Amination: Scope, Mechanism, and Applications. Journal of the American Chemical Society, 140(7), 2434–2438. [Link]
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Mondal, S., et al. (2023). Excited-State Nickel-Catalyzed Amination of Aryl Bromides: Synthesis of Diphenylamines and Primary Anilines. KAUST Repository. [Link]
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Guram, A. S., et al. (2011). Nickel-Catalyzed Amination of Aryl Chlorides with Ammonia and Ammonium Salts. Angewandte Chemie International Edition, 50(48), 11499-11502. [Link]
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Organic Syntheses. (2024). Nickel-catalyzed Amination of Aryl Chlorides. [Link]
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Huang, J., et al. (2025). Nickel-catalyzed amination of aryl halides: An exogenous ligand-free approach to primary arylamines using TMSN3. ResearchGate. [Link]
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Li, G., et al. (2020). N-heterocyclic carbene-catalyzed atroposelective synthesis of N-Aryl phthalimides and maleimides via activation of carboxylic acids. Nature Communications, 11(1), 5463. [Link]
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Fabry, D. C., et al. (2014). Combining Rhodium- and Photoredox-Catalysis for C-H Functionalizations of Arenes: Oxidative Heck-Reactions with Visible Light. Angewandte Chemie International Edition, 53(38), 10228-10231. [Link]
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Liu, C., et al. (2019). Synthesis of N-Arylcarboxamides by the Efficient Transamidation of DMF and Derivatives with Anilines. ResearchGate. [Link]
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Wang, Y., et al. (2019). Catalyst optimization for Suzuki-Miyaura cross-coupling of 1-bromonaphthalene with 4-methoxyphenylboronic acid. ResearchGate. [Link]
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Shaw, M. H., et al. (2019). Photoredox-Catalyzed C-H Functionalization Reactions. Journal of the American Chemical Society, 141(17), 6738–6752. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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Jerphagnon, T., et al. (2006). Aminoarenethiolate Copper(I)-Catalyzed Amination of Aryl Bromides. Organic Letters, 8(17), 3853–3856. [Link]
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Synthesis Spotlight. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. [Link]
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Beilstein Journals. (2025). Visible-light-driven NHC and organophotoredox dual catalysis for the synthesis of carbonyl compounds. [Link]
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Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship, University of California. [Link]
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The University of Liverpool Repository. (2021). PHOTOCATALYTIC C-H BONDS FUNCTIONALIZATION OF CARBOXYLIC ACIDS AND ALKYLARENES. [Link]
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Bacsa, I., et al. (2021). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Journal of Steroid Biochemistry and Molecular Biology, 208, 105828. [Link]
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Buchwald, S. L., et al. (2010). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. Journal of the American Chemical Society, 132(12), 4105–4107. [Link]
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MIT Open Access Articles. (2010). Palladium-Catalyzed Asymmetric Dearomatization of Naphthalene Derivatives. [Link]
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Buchwald, S. L., et al. (2013). Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society, 135(40), 15153–15164. [Link]
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Buchwald, S. L., et al. (2023). Room-Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. Journal of the American Chemical Society, 145(12), 6757–6766. [Link]
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Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 3-Bromonaphthalene-1-carboxamide
[1]
Executive Summary: The "Unknown Toxicity" Protocol
3-Bromonaphthalene-1-carboxamide is a functionalized aromatic intermediate often utilized in the synthesis of kinase inhibitors and fluorescent probes. Unlike common reagents (e.g., Sodium Chloride), specific toxicological data for this exact isomer is often limited in public databases.
The Core Directive: In the absence of a specific lethal dose (LD50) dataset, you must apply the Precautionary Principle . You are not just handling a chemical; you are handling a Halogenated Aromatic Amide . Structural Activity Relationship (SAR) analysis suggests this compound possesses:
-
High Lipophilicity (LogP > 3): Facilitates skin absorption.
-
Planar Naphthalene Core: Potential for DNA intercalation (genotoxicity risk).
-
Amide Functionality: Potential for hydrolysis to 3-bromo-1-naphthoic acid (an irritant).
Operational Status: Treat as a Potent Compound (OEB 3/4 equivalent) until validated otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the enemy. The following assessment is derived from structural analogs (1-Bromonaphthalene and Naphthalene-1-carboxamide).
| Hazard Class | Risk Description | Signal Word |
| Acute Toxicity (Oral) | Harmful if swallowed.[1] Naphthalene derivatives can cause hemolysis (G6PD deficiency risk). | WARNING |
| Skin/Eye Irritation | Solid dust is a mechanical and chemical irritant. Solutions (DMSO/DCM) drive the chemical through the dermis. | WARNING |
| Aquatic Toxicity | Halogenated aromatics are persistent and toxic to aquatic life (H410).[1] | DANGER |
| Sensitization | Potential skin sensitizer upon repeated contact. | WARNING |
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. PPE must scale with the state of matter and solvent system.
Table 1: Task-Based PPE Requirements
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<100 mg) | Double Nitrile (4 mil inner, 5 mil outer). Change outer immediately if contaminated.[1] | Safety Glasses with side shields.[2][1][3] | Standard Lab Coat (Cotton/Poly blend). | Fume Hood (Primary).[4] If open bench: N95 Mask. |
| Weighing Solids (>1 g) | Double Nitrile . Consider Tyvek sleeves to bridge glove-cuff gap. | Chemical Goggles (indirect vent) to prevent dust entry. | Lab Coat + Disposable Apron . | Fume Hood required. Face velocity > 100 fpm. |
| Handling Solutions (DCM/CHCl₃) | Laminate (Barrier) inner glove + Nitrile outer. Reason: Halogenated solvents permeate nitrile in <5 mins. | Chemical Goggles + Face Shield if volume > 1L. | Lab Coat + Chemical Resistant Apron. | Fume Hood . Do not rely on respirators for solvent vapors. |
| Spill Cleanup (Solid) | Double Nitrile or Butyl Rubber. | Chemical Goggles . | Tyvek Coveralls (Type 5/6). | P100 / N100 Half-mask respirator. |
Operational Workflow & Decision Logic
The following diagram outlines the decision process for PPE selection and handling based on the physical state of the reagent.
Caption: Figure 1. Logic flow for selecting appropriate PPE based on physical state and solvent compatibility.
Detailed Operational Protocols
A. Weighing & Static Control
Naphthalene amides are often "fluffy" crystalline solids prone to electrostatic charging. This causes the powder to "jump" off the spatula, increasing inhalation risk.
-
Engineering Control: Use an Ionizing Bar or Anti-Static Gun inside the balance enclosure before opening the vial.
-
Technique: Do not use plastic weighing boats. Use glassine paper or a glass weighing funnel to minimize static buildup.
-
Hygiene: Wipe the exterior of the stock bottle with a damp tissue (solvent-soaked) before returning it to storage to remove invisible dust residues.
B. Solubilization
-
Solvent Choice: The bromine atom increases lipophilicity. Dissolution in DMSO or DMF may require sonication.
-
Thermal Hazard: While not inherently explosive, verify exotherms on a small scale (<50 mg) before scale-up.
-
Containment: Perform all solubilization steps inside a fume hood with the sash at the lowest working position.
C. Waste Disposal
NEVER dispose of this compound down the drain. It is an environmental toxin (Marine Pollutant).
-
Solid Waste: Collect in a dedicated container labeled "Hazardous Solid Waste - Halogenated Organic."
-
Liquid Waste: Segregate into "Halogenated Organic Waste" streams. Do not mix with oxidizing acids (e.g., Nitric Acid) to prevent the formation of brominated byproducts.
Emergency Response: Spill Protocol
If a spill occurs, immediate action prevents lab contamination.
Caption: Figure 2. Step-by-step spill response workflow emphasizing dust suppression for solids.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
